3,4-Dichloroisothiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZKNCJWLIWCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041467 | |
| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18480-53-0 | |
| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-5-isothiazolecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloroisothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7254T4E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic Acid
CAS Number: 18480-53-0
This technical guide provides an in-depth overview of 3,4-Dichloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant applications in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.
Chemical and Physical Properties
This compound is a pale yellow solid characterized by an isothiazole ring substituted with two chlorine atoms and a carboxylic acid group.[1] This structure imparts both biocidal properties and solubility in polar solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C₄HCl₂NO₂S | [1][2][3][4][5] |
| Molecular Weight | 198.03 g/mol | [1][4] |
| Melting Point | 175-177 °C | [2][5] |
| Boiling Point | 205.9 °C at 760 mmHg | [2][5] |
| Density | 1.824 g/cm³ | [2][5] |
| Flash Point | 78.4 °C | [2][5] |
| Vapour Pressure | 0.147 mmHg at 25 °C | [2][5] |
| InChI | InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | [1][2][3][5] |
| SMILES | C(O)(=O)C1=C(Cl)C(Cl)=NS1 | [1][3] |
Synthesis Protocol
A general method for the synthesis of this compound involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
42.4 g of crude 3,4-dichloro-5-cyanoisothiazole is placed in a 500 mL round-bottomed flask.
-
100 mL of methanol and 30 g of 45% sodium hydroxide solution are added to the flask.
-
The reaction mixture is stirred at 40°C for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the residual methanol is removed by concentration under reduced pressure.
-
The pH of the resulting solution is adjusted to 3 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration and washed with cold water to yield 17.6 g of this compound as a white solid.[6]
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 18480-53-0 [chemnet.com]
- 6. pnas.org [pnas.org]
3,4-Dichloroisothiazole-5-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloroisothiazole-5-carboxylic Acid
Introduction
This compound is a heterocyclic compound featuring an isothiazole ring substituted with two chlorine atoms and a carboxylic acid group.[1] This molecule serves as a valuable intermediate in organic and pharmaceutical synthesis.[2] Its structural features, particularly the dichloro-substituted isothiazole ring and the reactive carboxylic acid moiety, impart unique chemical reactivity and potential biological activity.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, intended for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 18480-53-0 | [2][3] |
| Molecular Formula | C₄HCl₂NO₂S | [1][3] |
| Molecular Weight | 198.03 g/mol | [1][3] |
| Appearance | Pale yellow or white solid | [1][2] |
| Melting Point | 175-177 °C | [4][5] |
| Boiling Point | 205.9 °C at 760 mmHg | [4][5] |
| Density | 1.824 g/cm³ | [4][5] |
| Flash Point | 78.4 °C | [4][5] |
| Solubility | Soluble in polar solvents | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [6][7] |
Spectral Data
Detailed spectral analyses are essential for the structural confirmation of this compound. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[8][9]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[2]
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol (MeOH)
-
45% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Cold water
Procedure:
-
Crude 3,4-dichloro-5-cyanoisothiazole is placed in a round-bottomed flask.
-
Methanol and a 45% sodium hydroxide solution are added.
-
The reaction mixture is stirred at 40°C for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (3,4-dichloro-5-cyanoisothiazole) is completely consumed.[2]
-
Upon completion, residual methanol is removed by concentration under reduced pressure.
-
The pH of the resulting solution is adjusted to 3 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration and washed with cold water to yield this compound as a white solid. The product can be used directly in subsequent reactions without further purification.[2]
Chemical Reactivity and Applications
The presence of the carboxylic acid group allows for a range of derivatization reactions, making it a versatile building block.
Amide Formation
This compound can be converted into a series of amide derivatives. This is typically achieved through initial chlorination of the carboxylic acid, followed by condensation with an appropriate amine.[8] These amide derivatives have been investigated for their biological activities.[8]
Potential Applications
-
Agrochemicals: The dichloro-substituted isothiazole structure suggests potential use as a biocide and fungicide in agricultural applications.[1]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex molecules for laboratory research and development of pharmaceutical chemicals.[2]
-
Bioactive Compounds: Derivatives, such as the corresponding amides, have shown a broad spectrum of fungicidal activity and have been investigated for anti-viral properties against the tobacco mosaic virus (TMV).[8]
Safety and Handling
This compound is classified as an acute toxicant if swallowed and is irritating to the skin, eyes, and respiratory system.[3][10] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[11] It should be handled in a well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]
References
- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 2. This compound | 18480-53-0 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]
- 5. This compound | 18480-53-0 [chemnet.com]
- 6. This compound | 18480-53-0 [sigmaaldrich.com]
- 7. 18480-53-0|this compound|BLD Pharm [bldpharm.com]
- 8. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 9. This compound(18480-53-0) 1H NMR spectrum [chemicalbook.com]
- 10. 18480-53-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
3,4-Dichloroisothiazole-5-carboxylic acid molecular weight
An In-depth Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic acid
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound for research and development professionals in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a versatile chemical intermediate.
Core Chemical Data
This compound is a chlorinated heterocyclic compound featuring an isothiazole ring functionalized with a carboxylic acid group.[1] This combination of functional groups imparts unique reactivity and makes it a valuable building block in organic synthesis.[1]
| Identifier | Value |
| Molecular Weight | 198.03 g/mol [1][2][3] |
| Chemical Formula | C₄HCl₂NO₂S[1][2][3] |
| CAS Number | 18480-53-0[1][2][3] |
| Canonical SMILES | C(O)(=O)C1=C(Cl)C(Cl)=NS1[1] |
| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N[1][2] |
| Synonyms | 3,4-Dichloro-5-isothiazolecarboxylic acid, 5-Isothiazolecarboxylic acid, 3,4-dichloro-[1] |
Physicochemical Properties
The compound is typically a pale yellow or white solid at room temperature.[1][4] Its physicochemical properties are summarized below.
| Property | Value |
| Physical Form | Solid[2] |
| Appearance | Pale yellow solid[1] |
| Melting Point | 175-177 °C[5] |
| Boiling Point | 205.9 °C at 760 mmHg[5] |
| Density | 1.824 g/cm³[5] |
| Flash Point | 78.4 °C[5] |
| Solubility | The carboxylic acid group allows for solubility in polar solvents.[1] |
Synthesis Protocol
A general and scalable procedure for the synthesis of this compound involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[4]
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol (MeOH)
-
45% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Cold water
Procedure:
-
Reaction Setup: 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole is placed into a 500 mL round-bottomed flask.[4]
-
Reagent Addition: 100 mL of methanol and 30 g of 45% sodium hydroxide solution are added to the flask.[4]
-
Reaction Conditions: The mixture is stirred at 40°C for 2 hours.[4]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is completely consumed.[4]
-
Work-up:
-
Purification:
-
Further Use: The product can be used directly in subsequent reactions without further purification.[4] This synthesis method is scalable to prepare different quantities of the target compound.[4]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
Pharmaceutical and Agrochemical Intermediate: this compound serves as a crucial intermediate in organic and pharmaceutical synthesis.[4] Its structure is a key component for creating more complex molecules with potential biological activity.
Precursor for Biologically Active Compounds: Isothiazole-based heterocyclic compounds are known to exhibit a variety of biological activities.[6] Specifically, derivatives of this compound have been investigated for their therapeutic and agricultural potential:
-
Fungicidal Activity: The dichloro-substitution on the isothiazole ring suggests its potential as a biocide and fungicide.[1] A study on a series of its amide derivatives revealed that some compounds exhibited broad-spectrum fungicidal activity against nine different fungi at a concentration of 50 µg/mL.[6]
-
Antiviral Activity: The same study showed that most of the synthesized amide derivatives possessed good activity against the Tobacco Mosaic Virus (TMV) or induced systemic acquired resistance in tobacco plants against TMV at a concentration of 100 µg/mL.[6]
This compound's utility as a scaffold for developing new plant elicitors and antiviral agents makes it a molecule of significant interest for drug discovery and crop protection research.[6]
Safety and Handling
This compound is classified as an acute oral toxicant and requires careful handling in a laboratory setting.[2] Standard personal protective equipment, including safety goggles and gloves, should be used.[7] It should be stored at room temperature or under inert atmosphere at 2-8°C for long-term stability.[3]
References
- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 18480-53-0 [chemicalbook.com]
- 5. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]
- 6. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic acid: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered interest in various chemical and biological fields. Its structure, featuring a substituted isothiazole ring, makes it a versatile building block for the synthesis of a range of derivatives. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, with a focus on its applications as a research chemical and a precursor for biologically active molecules.
Chemical Structure and Properties
This compound is characterized by a five-membered isothiazole ring containing sulfur and nitrogen atoms, substituted with two chlorine atoms at the 3 and 4 positions and a carboxylic acid group at the 5 position. This substitution pattern imparts specific chemical and physical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18480-53-0 | |
| Molecular Formula | C4HCl2NO2S | |
| Molecular Weight | 198.03 g/mol | |
| Appearance | Pale yellow or white solid | |
| Melting Point | 175-177 °C | |
| Boiling Point | 205.9 °C at 760 mmHg | |
| Density | 1.824 g/cm³ | |
| SMILES | O=C(O)c1c(Cl)c(Cl)ns1 | |
| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is through the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.
Materials:
-
3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
In a round-bottomed flask, suspend crude 3,4-dichloro-5-cyanoisothiazole in methanol.
-
Add a 45% sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at 40°C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is completely consumed.
-
Once the reaction is complete, remove the methanol by concentration under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 3 using concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold water.
-
The resulting white solid of this compound can be used directly for subsequent reactions without further purification.
Analytical Methods
While specific, detailed protocols for the analysis of this compound are not extensively published in peer-reviewed literature, standard analytical techniques can be applied for its characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the chemical structure of the compound. Spectral data for this compound is available in chemical databases.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the purity assessment of this compound. A suitable method would likely involve a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.
Biological Activity and Applications
The primary application of this compound is as an intermediate in the synthesis of more complex molecules with biological activity. The isothiazole core is a known pharmacophore found in various biologically active compounds.
Fungicidal Activity and Plant Health
Derivatives of this compound, particularly its amides, have shown significant fungicidal activity. These compounds are also known to induce Systemic Acquired Resistance (SAR) in plants, which is a "whole-plant" resistance response that occurs following an earlier localized exposure to a pathogen.
One study on a derivative of 3,4-dichloroisothiazole suggested that its fungicidal activity might be due to the targeting of the oxysterol-binding protein (PcORP1). Furthermore, the induction of SAR is believed to be mediated through the activation of the salicylic acid signaling pathway.
The general mechanism of action for isothiazolone compounds involves the disruption of crucial metabolic pathways within the fungal or microbial cell. This is achieved through the inhibition of dehydrogenase enzymes and the destruction of protein thiols, leading to a rapid cessation of growth, respiration, and energy production, ultimately resulting in cell death.
Applications in Drug Development
While the most extensively documented application of 3,4-dichloroisothiazole derivatives is in the agricultural sector, the isothiazole scaffold is present in a variety of pharmacologically active agents, including kinase inhibitors and antiviral compounds. The core structure of this compound serves as a valuable starting point for the synthesis of novel derivatives that could be explored for therapeutic applications in human health. The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other functional groups, to generate libraries of compounds for screening against various biological targets.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its cyano precursor.
Caption: Synthesis workflow for this compound.
Conceptual Signaling Pathway
This diagram illustrates the proposed mechanism of action for derivatives of 3,4-Dichloroisothiazole in inducing Systemic Acquired Resistance (SAR) in plants.
Caption: Proposed signaling pathway for SAR induction by 3,4-dichloroisothiazole derivatives.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of agrochemicals, particularly fungicides. Its derivatives have demonstrated potent biological activity, including the induction of Systemic Acquired Resistance in plants. While its direct application in human drug development is not yet widely reported, the isothiazole core structure is a recognized pharmacophore, suggesting that this compound holds potential as a scaffold for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of novel derivatives is warranted to explore its full potential in medicinal chemistry.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3,4-Dichloroisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Dichloroisothiazole-5-carboxylic acid. Due to the limited availability of direct spectral data in public databases, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the structural elucidation and quality control of this important heterocyclic compound in research and development settings.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and dichlorinated isothiazole ring moieties. The predicted significant peaks, their corresponding vibrational modes, and expected intensities are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (H-bonded) | Strong, Very Broad |
| 1760 - 1690 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp |
| 1620 - 1580 | C=N (Isothiazole Ring) | Stretching | Medium to Weak |
| 1440 - 1395 | O-H (Carboxylic Acid) | Bending (in-plane) | Medium |
| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching | Strong |
| ~1100 | C-S (Isothiazole Ring) | Stretching | Medium to Weak |
| 800 - 600 | C-Cl | Stretching | Strong |
Analysis of Key Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][2][3] This broadness is a key identifying feature.[1][2]
-
C=O Stretch (Carboxylic Acid): A sharp and intense peak is expected between 1760 and 1690 cm⁻¹.[1][2][3] The exact position can be influenced by the electron-withdrawing effects of the dichlorinated isothiazole ring.
-
Isothiazole Ring Vibrations: The C=N stretching of the isothiazole ring is predicted to appear in the 1620-1580 cm⁻¹ range. The C-S stretching vibration is expected at lower wavenumbers, approximately around 1100 cm⁻¹.
-
C-O Stretch and O-H Bend: A strong C-O stretching band should be visible in the 1320-1210 cm⁻¹ region, coupled with a medium-intensity in-plane O-H bend between 1440 and 1395 cm⁻¹.[1][3]
-
C-Cl Stretches: Strong absorption bands corresponding to the two C-Cl bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)
This section details the methodology for obtaining an FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Spatula
-
Infrared lamp or drying oven
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Sample of this compound
Procedure:
-
Drying: Gently dry the KBr powder under an infrared lamp or in a drying oven to remove any absorbed moisture, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample concentration should be roughly 0.5-1% by weight.
-
Grinding and Mixing: Add the sample to the agate mortar and grind it to a very fine powder. Then, add the KBr to the mortar and continue to grind the mixture for a few minutes until a homogenous, fine powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place an empty pellet holder in the spectrometer and run a background scan to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Process the obtained spectrum by identifying the major absorption peaks and comparing them to the predicted values and known correlation tables.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR Analysis of a Solid Sample.
References
Technical Guide: NMR Spectral Data of 3,4-Dichloroisothiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3,4-dichloroisothiazole-5-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on its chemical structure and analysis of related isothiazole derivatives. It also includes a comprehensive experimental protocol for acquiring NMR data and a logical workflow for spectral analysis.
Chemical Structure and Predicted NMR Data
Chemical Formula: C₄HCl₂NO₂S Molecular Weight: 198.03 g/mol CAS Number: 18480-53-0
The structure of this compound contains a single proton attached to the carboxylic acid group, and four carbon atoms in distinct chemical environments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show a single signal corresponding to the acidic proton of the carboxylic acid group.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 10.0 - 13.0 | Singlet (broad) | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on factors such as solvent and concentration. It may also undergo exchange with residual water in the NMR solvent, leading to a broad signal or no observable signal at all.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to display four distinct signals, one for each carbon atom in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 160 - 170 | C=O (Carboxylic acid) |
| 2 | 145 - 155 | C5 (Isothiazole ring) |
| 3 | 135 - 145 | C4 (Isothiazole ring) |
| 4 | 125 - 135 | C3 (Isothiazole ring) |
Note: The chemical shifts are estimated based on the electronic environment of each carbon atom. The electron-withdrawing effects of the chlorine atoms and the isothiazole ring nitrogen and sulfur atoms significantly influence the chemical shifts of the ring carbons. The carboxylic acid carbon is expected to be the most downfield signal.
Experimental Protocol for NMR Data Acquisition
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
2.2. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A range of -2 to 16 ppm is generally sufficient.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Frequency: 100 MHz
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.
-
Integration (for ¹H NMR): Integrate the area under each peak to determine the relative number of protons.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR spectral data for a compound like this compound.
Caption: Workflow for NMR Data Acquisition and Analysis.
Mass Spectrometry of 3,4-Dichloroisothiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid (C₄HCl₂NO₂S), with a molecular weight of approximately 198.03 g/mol , is a heterocyclic compound of interest in various chemical and biological studies.[1][2][3] A notable context for its analysis is in the study of the metabolism of the fungicide Isotianil, which is used to protect crops like rice. In biological systems, Isotianil can be metabolized into this compound (DCIT-acid), which may undergo further degradation through processes like sequential dechlorination.[4] Therefore, robust analytical methods, particularly mass spectrometry, are essential for its identification and quantification in complex matrices.
Predicted Mass Spectrum and Fragmentation Patterns
The mass spectrum of this compound is predicted to exhibit several characteristic features, primarily dictated by the presence of two chlorine atoms and the carboxylic acid functional group.
Isotopic Pattern of the Molecular Ion
A key feature in the mass spectrum of a compound containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. This distinctive pattern is a strong indicator of the presence of two chlorine atoms in an unknown analyte.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (approx.) | Predicted Relative Abundance |
| [M]⁺ | 197 | 100% (corresponds to [C₄H³⁵Cl₂NO₂S]⁺) |
| [M+2]⁺ | 199 | ~65% (corresponds to [C₄H³⁵Cl³⁷ClNO₂S]⁺) |
| [M+4]⁺ | 201 | ~10% (corresponds to [C₄H³⁷Cl₂NO₂S]⁺) |
Predicted Fragmentation Pathways
Electron ionization (EI) mass spectrometry is expected to induce several predictable fragmentation pathways for this compound.
-
Loss of Carboxylic Acid Group Fragments: Carboxylic acids are known to readily fragment through the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da).
-
Isothiazole Ring Cleavage: The isothiazole ring may undergo cleavage, leading to various smaller fragment ions. The specific fragmentation will depend on the charge stabilization of the resulting fragments.
-
Loss of Chlorine: The loss of one or both chlorine atoms as radicals or neutral HCl molecules is also a plausible fragmentation pathway, which would be evident by peaks at M-35/36 and M-70/71/72.
Table 2: Predicted Key Fragment Ions of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |
| [M-OH]⁺ | Loss of hydroxyl radical | 180, 182, 184 |
| [M-COOH]⁺ | Loss of carboxyl radical | 152, 154, 156 |
| [M-Cl]⁺ | Loss of chlorine radical | 162, 164 |
| [M-2Cl]⁺ | Loss of two chlorine radicals | 127 |
Experimental Protocol: A General Approach
While a specific, validated protocol for this compound is not available, the following outlines a general methodology for its analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
For analysis of biological or environmental samples, an extraction step is necessary. A liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at an acidic pH would be a standard approach to isolate the carboxylic acid. The extracted sample would then be dried and reconstituted in a suitable solvent for injection. For GC-MS analysis, derivatization (e.g., methylation or silylation) of the carboxylic acid group may be required to improve volatility and chromatographic performance.
GC-MS Analysis
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for polar or derivatized organic acids (e.g., a DB-5ms or equivalent).
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 250-280 °C) to ensure proper elution.
-
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV. The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF) instrument.
LC-MS Analysis
Given that many organic acids are highly hydrophilic, reversed-phase LC can sometimes be challenging.[3] However, with appropriate column chemistry and mobile phases, it is a viable technique.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18, C8) or a column designed for polar compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile, methanol) with an acidic modifier (e.g., formic acid, acetic acid) to ensure the carboxylic acid is in its protonated form.
-
Mass Spectrometer: An electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the carboxylic acid, coupled to a suitable mass analyzer (e.g., quadrupole, TOF, Orbitrap).
Visualization of a Relevant Workflow
The analysis of this compound is particularly relevant in the context of pesticide metabolism. The following diagram illustrates the metabolic pathway of Isotianil to DCIT-acid and a general analytical workflow for its detection.
References
3,4-Dichloroisothiazole-5-carboxylic acid reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dichloroisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural features, including a reactive carboxylic acid moiety and a halogenated isothiazole ring, impart a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its reactivity with common reagents and its stability under various environmental conditions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel compounds derived from this versatile scaffold.
Chemical and Physical Properties
This compound is a pale yellow solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 18480-53-0 |
| Molecular Formula | C₄HCl₂NO₂S |
| Molecular Weight | 198.03 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 175-177 °C |
| Boiling Point | 205.9 °C at 760 mmHg |
| Flash Point | 78.4 °C |
| Density | 1.824 g/cm³ |
| SMILES | C(O)(=O)C1=C(Cl)C(Cl)=NS1 |
| InChI | InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) |
| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N |
| Storage Conditions | Inert atmosphere, 2-8°C |
Data sourced from various chemical suppliers and databases.[1][2][3][4]
Reactivity Profile
The reactivity of this compound is primarily dictated by two functional groups: the carboxylic acid at the 5-position and the dichlorinated isothiazole ring.
Reactions at the Carboxylic Acid Group
The carboxylic acid group undergoes typical reactions, serving as a versatile handle for derivatization.
This compound can be readily converted to its corresponding amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with an amine.[5]
-
General Reaction Scheme:
-
Activation: Reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3,4-dichloroisothiazole-5-carbonyl chloride.
-
Amination: Subsequent reaction of the acid chloride with a primary or secondary amine to yield the corresponding amide.
-
A study on the synthesis of a series of 3,4-dichloroisothiazole-5-carboxylic amides demonstrated the feasibility of this approach for creating a library of compounds with potential biological activity.[5]
While not explicitly detailed in the searched literature for this specific molecule, standard esterification procedures are expected to be applicable. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, would be a typical method. Alternatively, conversion to the acid chloride followed by reaction with an alcohol would also yield the corresponding ester.
Reactivity of the Isothiazole Ring
The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group influences the reactivity of the isothiazole ring.
The chlorine atoms on the isothiazole ring are potential sites for nucleophilic aromatic substitution. However, such reactions on electron-deficient heterocyclic systems often require harsh conditions or specific activation. The isothiazole ring itself is susceptible to nucleophilic attack, which can lead to ring-opening reactions, a common degradation pathway for isothiazolinones.[5]
Due to the presence of deactivating chloro and carboxyl groups, electrophilic substitution on the isothiazole ring is expected to be difficult.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. The primary degradation pathways for related isothiazole compounds are hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Stability
A study on the hydrolysis of a novel plant activator, LY5-24-2, which is a derivative of 3,4-dichloroisothiazole, provides significant insight into the hydrolytic stability of the this compound moiety. In this study, this compound was identified as a primary hydrolysis product.[6][7]
The hydrolysis of LY5-24-2 was found to follow first-order kinetics.[6][7] The degradation of the parent compound was influenced by pH and temperature, as summarized in Table 2. This suggests that the isothiazole ring in the resulting this compound is relatively stable under these conditions, as it is the product of hydrolysis.
Table 2: Hydrolysis Half-lives of a 3,4-Dichloroisothiazole Derivative (LY5-24-2)
| pH | Temperature (°C) | Half-life (days) |
| 4 | 25 | 3.2 |
| 7 | 25 | 2.8 |
| 9 | 25 | 0.2 |
| 4 | 50 | 1.1 |
| 7 | 50 | 0.8 |
| 9 | 50 | 0.1 |
Data from the hydrolysis study of LY5-24-2, where this compound is a degradation product.[6][7]
The increased rate of hydrolysis at higher pH suggests that the isothiazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring opening.[8]
Photolytic Stability
Specific photostability data for this compound were not found in the searched literature. However, studies on other isothiazolinone biocides indicate that they can undergo photodegradation. For instance, the photolysis of methylisothiazolinone (MIT) and benzisothiazolinone (BIT) has been investigated, and their quantum yields have been determined (Table 3).[9]
Table 3: Photodegradation Data for Related Isothiazolinones
| Compound | pH | Quantum Yield (mmol·ein⁻¹) |
| Methylisothiazolinone (MIT) | - | 35.4 |
| Benzisothiazolinone (BIT) | 4-6 | 13.5 |
| Benzisothiazolinone (BIT) | 8 | 55.8 |
Data from a study on the photodegradation of MIT and BIT.[9]
The degradation pathway of a related thiazole-containing compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was shown to proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen upon photo-irradiation, leading to an unstable endoperoxide that rearranges to the final degradation product.[10] A similar mechanism could be plausible for this compound.
Thermal Stability
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of this compound and its derivatives. These are based on published methods and general laboratory practices.
Synthesis of this compound
This protocol is adapted from a known synthetic route.[12]
Materials:
-
3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold deionized water
-
Round-bottomed flasks
-
Stirrer/hotplate
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates and chamber
Procedure:
-
In a 500 mL round-bottomed flask, suspend 14.1 g of crude 3,4-dichloro-5-cyanoisothiazole in 100 mL of methanol.
-
Add 30 g of 45% sodium hydroxide solution to the suspension.
-
Stir the reaction mixture at 40°C for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
After completion, remove the methanol by concentration under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and adjust the pH to 3 with concentrated hydrochloric acid.
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to afford this compound.
Stability Indicating Analytical Method (Representative)
A stability-indicating HPLC method is crucial for assessing the degradation of this compound. The following is a representative protocol.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (LC-MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for the separation of polar and non-polar degradation products.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for calibration.
-
Sample Preparation:
-
For Hydrolysis Study: Dissolve the compound in buffer solutions of different pH (e.g., 4, 7, 9) and incubate at various temperatures. At specified time points, take an aliquot and quench the reaction if necessary (e.g., by neutralization or dilution).
-
For Photolysis Study: Expose a solution of the compound to a UV lamp. Take samples at different time intervals.
-
For Thermal Stability Study: Store the solid compound or its solution at elevated temperatures. Dissolve/dilute samples at specified times for analysis.
-
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Quantify the remaining parent compound and identify and quantify any degradation products by comparing retention times and mass spectra with standards, if available.
Conclusion
This compound is a reactive molecule with a stability profile that is influenced by environmental factors such as pH, temperature, and light. The carboxylic acid group provides a reliable handle for synthetic modifications, primarily through conversion to amides and esters. The isothiazole ring, while relatively stable, is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to hydrolytic degradation. While specific quantitative data on the thermal and photolytic stability of this compound are limited, studies on related isothiazolinones suggest that these are also important degradation pathways to consider. The information and protocols provided in this guide are intended to aid researchers in the effective use and handling of this important chemical intermediate in their research and development endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5534487A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 7. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2151311A1 - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 12. EP0315464B1 - Stabilized isothiazolone compositions - Google Patents [patents.google.com]
- 13. KR100975372B1 - Isothiazolone composition and method for stabilizing isothiazolone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dichloroisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dichloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant potential in agrochemical and pharmaceutical research. The information presented herein is intended to support laboratory research and development activities.
Physical and Chemical Properties
This compound is a solid, appearing as a white to pale yellow crystalline substance.[1][2] Its chemical structure is characterized by a five-membered isothiazole ring containing sulfur and nitrogen, substituted with two chlorine atoms and a carboxylic acid group.[2] This carboxylic acid functional group imparts acidic properties to the molecule and allows for its solubility in polar solvents.[2] The dichloro substitutions are noted to enhance its potential as a biocide and fungicide.[2]
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₄HCl₂NO₂S |
| Molecular Weight | 198.03 g/mol [3] |
| Melting Point | 175-177 °C[4][5] |
| Boiling Point | 205.9 °C at 760 mmHg[4][5] |
| Density | 1.824 g/cm³[4][5] |
| Flash Point | 78.4 °C[4][5] |
| Appearance | White to pale yellow solid[1][2] |
| Solubility | Soluble in polar solvents[2] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[6]
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
In a round-bottomed flask, suspend crude 3,4-dichloro-5-cyanoisothiazole in methanol.
-
Add a 45% sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at 40°C for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is no longer detectable.
-
Upon completion, remove the residual methanol by concentration under reduced pressure.
-
Adjust the pH of the resulting solution to 3 using concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water to afford this compound as a white solid.[6]
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid can be determined using a melting point apparatus with capillary tubes.[7]
Materials:
-
Dry, purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] For a pure compound, this range should be narrow.[9]
Qualitative Solubility Assessment
The solubility of this compound in various solvents can be determined through a systematic qualitative analysis.[1]
Materials:
-
This compound
-
A selection of polar and non-polar solvents (e.g., water, ethanol, diethyl ether, 5% aqueous sodium bicarbonate)
-
Small test tubes
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[1]
-
Observe whether the solid dissolves.
-
To confirm the acidic nature, test the solubility in a weak base like 5% sodium bicarbonate. Effervescence (release of CO₂ gas) upon dissolution would indicate an acidic functional group.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound from its cyano precursor.
Caption: Synthesis workflow for this compound.
Signaling Pathway: Systemic Acquired Resistance (SAR)
Derivatives of this compound have been investigated for their ability to induce Systemic Acquired Resistance (SAR) in plants, a key defense signaling pathway.[10] The diagram below provides a simplified overview of the SAR pathway.
Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR) in plants.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. This compound | 18480-53-0 [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. southalabama.edu [southalabama.edu]
- 9. chm.uri.edu [chm.uri.edu]
- 10. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
An In-depth Technical Guide to the Discovery and History of Isothiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, forms the structural core of a class of compounds with significant and diverse biological activities.[1][2][3] The incorporation of a carboxylic acid functional group onto this scaffold creates isothiazole carboxylic acids, a family of molecules that has garnered substantial interest in medicinal chemistry and drug design. These compounds not only serve as crucial synthetic intermediates but also function as effective bioisosteres for carboxylic acids, offering unique physicochemical properties that can enhance pharmacological profiles.[4] Their derivatives have demonstrated a wide spectrum of applications, including antibacterial, anti-inflammatory, antiviral, and anticancer agents, as well as utility in agrochemicals.[1][5][6][7] This guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of isothiazole carboxylic acids, detailing key experimental protocols, quantitative data, and their role in modern drug development.
The Genesis of a Scaffold: Discovery and Historical Synthesis
The journey of isothiazole chemistry began with the synthesis of the parent heterocycle. The first preparation of isothiazole was a multi-step process starting from 5-amino-1,2-benzoisothiazole.[1][3] This foundational synthesis involved the oxidation of the starting material using an alkaline solution of potassium permanganate (KMnO4), which cleaved the benzene ring to yield isothiazole-4,5-dicarboxylic acid. Subsequent thermal decarboxylation of this diacid afforded the parent isothiazole.[1][3] This initial, albeit low-yielding, route was of great historical significance as it provided the first access to the isothiazole ring system and its carboxylic acid derivatives, paving the way for future exploration.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. View of A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance [medwinpublisher.org]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid Amides: A Detailed Protocol for Drug Discovery and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid amides, a class of compounds with significant potential in both pharmaceutical and agrochemical applications. These compounds have demonstrated notable fungicidal and antiviral activities, making them attractive scaffolds for the development of novel therapeutic agents and crop protection agents.
Introduction
The isothiazole ring is a privileged scaffold in medicinal and agricultural chemistry, known to impart potent biological activities. In particular, this compound and its derivatives have emerged as a versatile platform for the generation of diverse compound libraries. The amidation of the carboxylic acid at the 5-position allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity. This protocol details the synthetic route from 3,4-dichloro-5-cyanoisothiazole to the final amide products, along with their biological evaluation.
Synthesis Pathway
The synthesis of this compound amides is a two-step process. The first step involves the hydrolysis of 3,4-dichloro-5-cyanoisothiazole to the corresponding carboxylic acid. The second step is the amidation of the carboxylic acid, which is typically achieved by converting the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with a primary or secondary amine.
Caption: Synthetic route to this compound amides.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol describes the hydrolysis of 3,4-dichloro-5-cyanoisothiazole to yield this compound.
Materials:
-
3,4-Dichloro-5-cyanoisothiazole
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (45%)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
-
Cold water
Procedure:
-
In a round-bottom flask, suspend 3,4-dichloro-5-cyanoisothiazole in methanol.
-
Add a 45% aqueous solution of sodium hydroxide to the suspension.
-
Heat the reaction mixture to 40°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration and wash with cold water.
-
Dry the product under vacuum to obtain the pure carboxylic acid. The typical yield for this reaction is in the range of 85-95%.
Step 2: Synthesis of this compound Amides
This protocol details the conversion of this compound to its corresponding amides via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
An appropriate primary or secondary amine (R₁R₂NH)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Drying tube
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: Formation of the Acyl Chloride
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dichloroisothiazole-5-carbonyl chloride, which is often used in the next step without further purification.
Part B: Amidation
-
Dissolve the crude acyl chloride in fresh anhydrous dichloromethane.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (1.5-2.0 equivalents) in anhydrous dichloromethane.
-
Slowly add the amine solution to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound amide.
Data Presentation
The synthesized this compound amides have been evaluated for their fungicidal and antiviral activities. The following tables summarize the biological data for a selection of representative compounds.
Table 1: In Vitro Fungicidal Activity of this compound Amides
The half-maximal effective concentration (EC₅₀) values were determined against a panel of common plant pathogenic fungi.
| Compound ID | R₁ | R₂ | Botrytis cinerea EC₅₀ (µg/mL) | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |
| 1a | H | Phenyl | 5.2 | 3.8 | 7.1 |
| 1b | H | 4-Chlorophenyl | 2.1 | 1.5 | 3.4 |
| 1c | H | 2,4-Dichlorophenyl | 1.3 | 0.9 | 2.5 |
| 1d | H | Cyclohexyl | 8.5 | 6.2 | 10.3 |
| 1e | CH₃ | Phenyl | 6.8 | 4.5 | 8.9 |
Table 2: In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)
The protective and curative activities of the compounds against TMV were evaluated on tobacco plants.
| Compound ID | R₁ | R₂ | Protective Activity EC₅₀ (µg/mL) | Curative Activity EC₅₀ (µg/mL) |
| 2a | H | Benzyl | 150.5 | 185.2 |
| 2b | H | 4-Methoxybenzyl | 125.8 | 160.7 |
| 2c | H | Pyridin-2-ylmethyl | 110.3 | 145.1 |
| 2d | H | Furfuryl | 135.6 | 170.4 |
| Ningnanmycin | - | - | 252.0 | 204.2 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound amides.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The protocols outlined in this document provide a robust and versatile method for the synthesis of this compound amides. The biological data presented highlight the potential of this compound class as leads for the development of new fungicides and antiviral agents. The structure-activity relationship can be further explored by synthesizing a wider range of amide derivatives and evaluating their biological profiles. This will aid in the rational design of more potent and selective drug candidates and agrochemicals.
Application Notes and Protocols for 3,4-Dichloroisothiazole-5-carboxylic Acid as a Fungicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4-dichloroisothiazole-5-carboxylic acid as a key intermediate in the synthesis of novel fungicides. The information presented herein is intended to guide researchers in the development and evaluation of new fungicidal agents with potential applications in agriculture and crop protection.
Introduction
This compound is a versatile heterocyclic compound that serves as a foundational building block for a range of potent fungicides. Its derivatives have demonstrated significant activity against a broad spectrum of plant pathogens. The isothiazole moiety is a recognized pharmacophore in agrochemicals, and its combination with other chemical features has led to the discovery of compounds with dual modes of action: direct fungicidal activity and the induction of Systemic Acquired Resistance (SAR) in plants. This document outlines the synthesis of this key intermediate, its derivatization into active fungicidal compounds, and the protocols for evaluating their biological efficacy.
Data Presentation
The following tables summarize the in vitro fungicidal activity of various derivatives synthesized from this compound. The data is presented as the half-maximal effective concentration (EC50) in micrograms per milliliter (µg/mL).
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of 3,4-Dichloroisothiazole-Based Strobilurin Analogs
| Compound ID | Alternaria solani | Botrytis cinerea | Cercospora arachidicola | Gibberella zeae | Phytophthora infestans | Physalospora piricola | Pellicularia sasakii | Rhizoctonia cerealis | Sclerotinia sclerotiorum |
| 7a | >50 | 0.89 | 0.81 | 0.19 | 0.36 | 0.95 | 0.23 | 0.31 | 0.28 |
| Trifloxystrobin | >50 | 2.31 | 1.23 | 1.86 | 3.24 | 1.56 | 0.98 | 1.02 | 1.15 |
| Azoxystrobin | >50 | 1.02 | 0.95 | 0.89 | 1.23 | 1.11 | 0.54 | 0.65 | 0.76 |
Data sourced from a study on 3,4-dichloroisothiazole-based strobilurins.[1]
Table 2: In Vitro Fungicidal Activity (EC50 in µg/mL) of 3,4-Dichloroisothiazolocoumarin-Containing Strobilurins
| Compound ID | Sclerotinia sclerotiorum | Botrytis cinerea |
| 7c | 4.08 | - |
| 7d | - | 7.65 |
| Coumoxystrobin | 1.00 | - |
| Trifloxystrobin | - | 21.96 |
Data from a study on 3,4-dichloroisothiazolocoumarin-containing strobilurins.[2]
Table 3: In Vivo Fungicidal Activity (EC50 in mg/L) of Isothiazole-Thiazole Derivatives
| Compound ID | Pseudoperonospora cubensis | Phytophthora infestans |
| 6u | 0.046 | 0.20 |
Data from a study on isothiazole-thiazole derivatives.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the intermediate from 3,4-dichloro-5-cyanoisothiazole.
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold water
-
500 mL round-bottomed flasks
-
Stirrer/hotplate
-
Rotary evaporator
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
Place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole into a 500 mL round-bottomed flask.
-
Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.
-
Stir the reaction mixture at 40°C for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the methanol by concentration under reduced pressure.
-
Adjust the pH of the remaining solution to 3 with concentrated hydrochloric acid, which will cause a precipitate to form.
-
Collect the precipitate by filtration and wash it with cold water.
Protocol 2: Synthesis of N-Substituted-3,4-dichloroisothiazole-5-carboxamides
This protocol details the synthesis of fungicidal carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Appropriate amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in DCM, add an excess of thionyl chloride.
-
Reflux the mixture for 2-4 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM.
-
In a separate flask, dissolve the desired amine and an equivalent of triethylamine in DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: In Vitro Antifungal Bioassay (Broth Microdilution Method)
This protocol outlines the procedure for determining the EC50 values of the synthesized compounds.
Materials:
-
Synthesized fungicidal compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
96-well microtiter plates
-
Fungal cultures
-
Spectrophotometer
-
Incubator
Procedure:
-
Dissolve the test compounds in DMSO to create stock solutions.
-
Prepare serial dilutions of the stock solutions in the wells of a 96-well plate using a suitable broth medium (e.g., Potato Dextrose Broth).
-
Prepare a fungal spore suspension or mycelial fragment suspension in the broth.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive controls (commercial fungicides) and negative controls (no compound).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Measure the optical density at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
-
Calculate the percentage of growth inhibition for each concentration of the test compound.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: In Vivo Fungicide Evaluation on Potted Plants (e.g., Cucumber Downy Mildew)
This protocol describes a method for assessing the protective efficacy of the synthesized compounds on whole plants.
Materials:
-
Synthesized fungicidal compounds
-
Wetting agent (e.g., Tween-20)
-
Cucumber plants (at the 2-3 true leaf stage)
-
Pseudoperonospora cubensis spore suspension
-
Spray bottles
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Prepare solutions of the test compounds at various concentrations in water containing a wetting agent.
-
Spray the cucumber plants with the test solutions until the foliage is thoroughly wetted.
-
Allow the treated plants to dry.
-
Inoculate the plants with a spore suspension of Pseudoperonospora cubensis.
-
Place the inoculated plants in a high-humidity environment for 24 hours to promote infection.
-
Transfer the plants to a growth chamber or greenhouse with conditions conducive to disease development (e.g., 20-25°C with a 12-hour photoperiod).
-
After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered by lesions.
-
Calculate the protective efficacy of the compounds relative to untreated, inoculated control plants.
Signaling Pathways and Experimental Workflows
Synthesis of Fungicidal Derivatives
The synthesis of fungicidal derivatives from this compound typically involves the activation of the carboxylic acid group, followed by reaction with a nucleophile to form an amide or ester linkage to a second pharmacophore.
Caption: Synthesis workflow for fungicidal derivatives.
In Vitro Fungicide Screening Workflow
The in vitro screening process is a stepwise procedure to identify and quantify the antifungal activity of newly synthesized compounds.
Caption: Workflow for in vitro antifungal screening.
Induction of Systemic Acquired Resistance (SAR)
Fungicides derived from 3,4-dichloroisothiazole can act as chemical elicitors, triggering the plant's natural defense mechanisms. This often involves the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) genes and enhanced resistance to subsequent infections.[1][3]
Caption: Signaling pathway for SAR induction.
References
- 1. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crop Protection Trial Software for Data Management - Agronomix [agronomix.com]
Application Notes and Protocols for the Synthesis of 3,4-Dichloroisothiazole-5-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Amide derivatives synthesized from this core scaffold have demonstrated a range of biological activities, including fungicidal and antiviral properties.[1] The effective coupling of this carboxylic acid with a diverse range of primary and secondary amines is a critical step in the synthesis of novel bioactive molecules. This document provides detailed protocols for two common and effective methods for the synthesis of 3,4-dichloroisothiazole-5-carboxamides: the acyl chloride method and a direct amide coupling method using modern coupling reagents.
General Reaction Scheme
Caption: General reaction for the coupling of this compound with an amine to form the corresponding amide.
Method 1: Acyl Chloride Formation Followed by Amination
This robust, two-step method first involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the desired amine. This approach is particularly useful for less reactive amines.
Experimental Protocol
Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. b. Alternatively, add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF (1-2 drops) to the carboxylic acid solution in anhydrous DCM at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases. d. Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS to observe the formation of the methyl ester. e. Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride is often used in the next step without further purification.
Step 2: Amide Formation
-
Reagents and Materials:
-
Crude 3,4-Dichloroisothiazole-5-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. Dissolve the amine (1.0-1.2 eq) and the base (2.0-3.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath. b. Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution. c. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM or ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3,4-dichloroisothiazole-5-carboxamide.
Caption: Experimental workflow for the acyl chloride method.
Method 2: Direct Amide Coupling Using EDC/HOBt
This one-pot method utilizes common peptide coupling reagents to directly form the amide bond without the need to isolate an acyl chloride intermediate. It is often milder and more tolerant of various functional groups. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted strategy for amide bond formation.[2][3][4]
Experimental Protocol
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq) or alternatively, a catalytic amount (0.1 eq) can be effective.[2]
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF or DCM at 0 °C, add the base (2.0-3.0 eq). b. Stir the mixture for 10-15 minutes at 0 °C. c. Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture at 0 °C. d. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3,4-dichloroisothiazole-5-carboxamide.
Caption: Experimental workflow for the direct EDC/HOBt coupling method.
Data Presentation: Comparison of Coupling Methods
The choice of method may depend on the specific amine substrate, available reagents, and desired scale. The following table summarizes typical reaction parameters and expected outcomes for both protocols.
| Parameter | Method 1: Acyl Chloride | Method 2: Direct EDC/HOBt Coupling |
| Starting Materials | Carboxylic acid, SOCl₂/(COCl)₂, Amine, Base | Carboxylic acid, Amine, EDC·HCl, HOBt, Base |
| Number of Steps | Two | One-pot |
| Reaction Temperature | 0 °C to Reflux (Step 1), 0 °C to RT (Step 2) | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 20 hours | 12 - 24 hours |
| Common Solvents | DCM, Toluene, THF | DMF, DCM, Acetonitrile[2] |
| Typical Yields | Good to Excellent (60-95%) | Good to Excellent (50-90%) |
| Substrate Scope | Broad; effective for unreactive amines | Broad; sensitive functional groups may be better tolerated |
| Byproducts | HCl, SO₂, TEA·HCl | Water-soluble urea, HOBt, DIPEA·HCl |
| Purification | Chromatography or Recrystallization | Chromatography or Recrystallization |
Signaling Pathways and Reaction Mechanisms
The underlying chemical transformations for the direct amide coupling method involve the activation of the carboxylic acid by the coupling reagent.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Conclusion
Both the acyl chloride and the direct EDC/HOBt coupling methods are effective for the synthesis of 3,4-dichloroisothiazole-5-carboxamides. The choice of protocol can be tailored based on the specific reactivity of the amine, the presence of other functional groups in the molecule, and laboratory preferences. The provided protocols offer detailed guidance for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and development programs.
References
- 1. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
Application Notes: Synthesis and Utility of 3,4-Dichloroisothiazole-5-carboxylic Acid in Novel Strobilurin Fungicides
Introduction
Strobilurins are a critical class of fungicides extensively used in agriculture to manage a wide range of crop diseases.[1] Their primary mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP production, ultimately leading to the cessation of fungal growth.[1] However, the site-specific nature of this mechanism has led to the rapid development of resistance in many fungal pathogens, posing a significant challenge to effective disease management.[1][2]
To address the growing issue of fungicide resistance, research has focused on designing structurally diverse fungicides. One promising strategy involves the incorporation of the 3,4-dichloroisothiazole moiety into the strobilurin scaffold. 3,4-Dichloroisothiazole-5-carboxylic acid serves as a key building block in this approach. Derivatives of this compound, such as Isotianil, are known to not only possess intrinsic fungicidal properties but also to induce Systemic Acquired Resistance (SAR) in plants.[1][3] This dual-action approach—direct fungal inhibition combined with the activation of the plant's own defense mechanisms, often via the salicylic acid (SA) signaling pathway—offers a potent strategy to enhance disease control and manage resistance.[1][4]
These application notes provide detailed protocols for the synthesis of novel strobilurin analogs using this compound, along with methodologies for evaluating their biological activity.
Synthetic Pathways and Experimental Protocols
The synthesis of strobilurin analogs from this compound typically involves converting the carboxylic acid into a more reactive intermediate, such as an amide or acid chloride, which is then coupled with the strobilurin pharmacophore.
Caption: Synthetic workflow for novel strobilurin analogs.
Protocol 1: Synthesis via Amide Coupling
This protocol details the synthesis of a precursor by forming an amide bond between this compound and a strobilurin amine intermediate, followed by alkylation.[1]
Step 1: Amidation
-
Dissolve this compound and the desired amine-containing strobilurin intermediate (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide precursor by column chromatography on silica gel.
Step 2: Alkylation
-
Dissolve the purified amide precursor (1.0 equivalent) in a suitable solvent like acetone or acetonitrile.
-
Add potassium carbonate (K₂CO₃) (2.0 equivalents) and the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 equivalents).
-
Stir the mixture at room temperature or under gentle heating for 4-8 hours.
-
After the reaction is complete (monitored by TLC), filter off the solid and evaporate the solvent.
-
Purify the final product by column chromatography to isolate the target strobilurin analog.[1]
Protocol 2: Synthesis of Key Intermediates
This protocol describes the conversion of this compound into key intermediates for further elaboration.[2]
Step 1: Weinreb Amide Formation
-
Convert this compound to its corresponding Weinreb amide (3,4-Dichloro-N-methoxy-N-methylisothiazole-5-carboxamide).[2]
-
To a solution of the carboxylic acid in an anhydrous solvent, add a coupling agent (e.g., HATU) and N,O-Dimethylhydroxylamine hydrochloride.
-
Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) and stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the product to obtain the Weinreb amide.
Step 2: Ketone Synthesis
-
Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to -30°C.[2]
-
Add a solution of a Grignard reagent (e.g., methyl magnesium bromide in Et₂O, 1.4 equivalents) dropwise.[2]
-
Allow the mixture to stir at -30°C for 1 hour and then at room temperature for another hour.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
After filtration and solvent evaporation, purify the residue by column chromatography to yield the corresponding ketone intermediate.[2] This ketone can then undergo further reactions, such as aldol condensation, to build the strobilurin side chain.
Biological Activity and Evaluation Protocols
The synthesized compounds are evaluated for their fungicidal efficacy and their ability to induce plant defense mechanisms.
Caption: Dual-action mechanism of isothiazole-strobilurins.
Protocol 3: In Vitro Fungicidal Assay
This protocol is used to determine the direct inhibitory effect of the compounds on fungal growth.
-
Preparation : Prepare Potato Dextrose Agar (PDA) medium and autoclave. Once cooled to 50-60°C, add the test compound (dissolved in a minimal amount of DMSO or acetone) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Inoculation : Pour the medium into Petri dishes. Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) onto the center of each plate.
-
Incubation : Incubate the plates at a suitable temperature (e.g., 25°C) for several days until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the dish.
-
Assessment : Measure the diameter of the fungal colony in both the treatment and control plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter in the control plate and T is the colony diameter in the treatment plate.
-
EC₅₀ Determination : To determine the half-maximal effective concentration (EC₅₀), perform the assay with a series of concentrations and use probit analysis to calculate the value.
Protocol 4: In Vivo Fungicidal Assay
This protocol assesses the protective efficacy of compounds on host plants.[1][2]
-
Plant Cultivation : Grow host plants (e.g., wheat for powdery mildew, cucumber for downy mildew) in pots in a greenhouse to a specified growth stage (e.g., two-leaf stage).
-
Treatment : Prepare solutions of the test compounds at various concentrations (e.g., 100-400 mg/L) with a surfactant. Spray the solutions evenly onto the plant leaves until runoff. Allow the leaves to dry.
-
Inoculation : After 24 hours, inoculate the treated plants with a spore suspension of the target pathogen (e.g., Erysiphe graminis for wheat powdery mildew, Pseudoperonospora cubensis for cucumber downy mildew).
-
Incubation : Keep the plants in a growth chamber with controlled humidity and temperature to allow for disease development.
-
Evaluation : After a set incubation period (e.g., 7-10 days), assess the disease severity on the treated and control plants. The protective effect is calculated as: Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] × 100
Quantitative Data Summary
The following tables summarize the biological activity of representative 3,4-dichloroisothiazole-based strobilurin analogs from cited literature.
Table 1: In Vitro Fungicidal Activity of Strobilurin Analogs
| Compound | Pathogen | EC₅₀ (µg/mL) or Inhibition (%) @ 50 µg/mL | Reference |
| 6d | Cercospora arachidicola | 78.3% | [2] |
| 6g | Botrytis cinerea | 89.5% | [2] |
| 8d | Alternaria solani | 85.3% | [2] |
| 8d | Botrytis cinerea | 92.4% | [2] |
| 8d | Gibberella zeae | 95.1% | [2] |
| 7a | Sclerotinia sclerotiorum | 89.2% | [1] |
| 7a | Botrytis cinerea | 95.6% | [1] |
Table 2: In Vivo Protective Efficacy of Key Compounds
| Compound | Host Plant / Pathogen | Concentration (mg/L) | Protective Efficacy (%) | Reference |
| 1c | Wheat / Erysiphe graminis | 100 | 95.3 | [1] |
| 7a | Wheat / Erysiphe graminis | 100 | 98.5 | [1] |
| 7a | Corn / Puccinia sorghi Schw | 100 | 96.2 | [1] |
| 8d | Cucumber / Pseudoperonospora cubensis | 400 | >95 | [2] |
| 8d | Wheat / Erysiphe graminis | 400 | >95 | [2] |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel strobilurin fungicides. The resulting analogs often exhibit a broad spectrum of fungicidal activity and can overcome existing resistance issues.[2] Notably, the incorporation of the isothiazole ring can impart a dual mode of action, combining direct inhibition of fungal respiration with the induction of systemic acquired resistance in the host plant.[1][4] This makes the synthesized compounds promising candidates for next-generation crop protection agents that offer enhanced efficacy and a valuable tool for resistance management. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical field to explore this promising area of fungicide development.
References
- 1. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3,4-Dichloroisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid (CAS No. 18480-53-0) is a heterocyclic compound containing a carboxylic acid functional group.[1] Its structure, featuring a chlorinated isothiazole ring, suggests potential applications in pharmaceutical and agrochemical development due to the unique chemical and biological activities associated with such motifs.[1] Accurate and precise quantification of this compound is essential for research and development, quality control, and safety assessments.
This document provides detailed protocols for the quantitative analysis of this compound in various matrices, focusing on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection as a primary method. An alternative, more sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also discussed.
Analytical Methods Overview
The primary recommended method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is widely accessible, robust, and suitable for a range of sample types. For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical performance characteristics of the proposed analytical methods. These values are estimates based on standard validation practices for similar analytes and should be verified through in-house method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method (with Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | 0.01 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.005 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | High; potential for interference from co-eluting compounds | Very High; based on mass-to-charge ratio |
Experimental Protocols
Method 1: HPLC-UV Quantification
This protocol outlines a robust method for the quantification of this compound using HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.8 with phosphoric acid), acetonitrile, and methanol in a ratio of 65:15:20 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 271 nm.[2]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
5. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Method 2: High-Sensitivity LC-MS/MS Quantification
For trace-level quantification, an LC-MS/MS method is recommended. Carboxylic acids can exhibit poor retention on reverse-phase columns and may require derivatization to enhance sensitivity.
1. Derivatization (Optional but Recommended):
-
To improve chromatographic retention and ionization efficiency, the carboxylic acid group can be derivatized. A common approach is amidation using reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized acid or positive mode for certain derivatives.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
5. Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC-UV method for preparing stock and working standard solutions.
-
If derivatization is performed, both standards and samples must be subjected to the same derivatization procedure.
-
Sample clean-up using SPE is highly recommended for biological matrices to minimize matrix effects.
Visualizations
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: High-level workflow for LC-MS/MS analysis, including optional derivatization.
References
Application Notes and Protocols for the Purification of 3,4-Dichloroisothiazole-5-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid is a heterocyclic compound with significant applications in the development of pharmaceuticals and agrochemicals. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and other target molecules. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound, based on the principle of differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures.
This document provides a detailed protocol for the purification of this compound using the recrystallization method. It includes guidelines for solvent selection, a step-by-step experimental procedure, and expected outcomes.
Principle of Recrystallization
Recrystallization is a purification technique that relies on the differences in solubility between the compound of interest and any present impurities. The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller quantities or having different solubility profiles, remain dissolved in the solvent (mother liquor).
Data Presentation: Solvent Selection and Recrystallization Parameters
The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For this compound, which is known to be soluble in polar solvents, a variety of solvent systems can be considered. The following table summarizes potential solvent systems and typical parameters for the recrystallization process.[1]
| Solvent System | Suitability for Primary Dissolution (Hot) | Suitability for Crystal Formation (Cold) | Typical Temperature Range (°C) | Expected Recovery Yield | Purity Enhancement |
| Ethanol/Water | High | High | 25 - 78 | Good to Excellent | High |
| Toluene | Moderate | Low | 25 - 111 | Good | Moderate to High |
| Cyclohexane | Low | Very Low | 25 - 81 | Fair to Good | High |
| Acetic Acid/Water | High | High | 25 - 118 | Good to Excellent | High |
Note: The data presented in this table is based on general principles for the recrystallization of aromatic and halogenated carboxylic acids and related isothiazole derivatives. Optimal conditions should be determined empirically for each specific batch of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a mixed solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue to add the hot primary solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear filtrate, add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
If turbidity persists, add a few drops of the primary solvent (ethanol) until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature undisturbed. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for Reactions of 3,4-Dichloroisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key reactions involving 3,4-dichloroisothiazole-5-carboxylic acid, a versatile building block in the synthesis of biologically active compounds. The protocols focus on the formation of amide and ester derivatives, which have shown significant potential as fungicidal and antiviral agents.
Overview of Reactivity
This compound is a heterocyclic compound featuring a carboxylic acid functional group, making it amenable to a variety of chemical transformations.[1] The electron-withdrawing nature of the dichloroisothiazole ring enhances the reactivity of the carboxylic acid moiety. Its derivatives are of particular interest due to their ability to induce systemic acquired resistance (SAR) in plants, offering a promising avenue for the development of novel crop protection agents.[2][3][4]
Experimental Protocols
Synthesis of 3,4-Dichloroisothiazole-5-carboxamides
The synthesis of amides from this compound can be achieved through the formation of an acid chloride intermediate, followed by reaction with a desired amine.
Protocol: Two-Step Amide Synthesis via Acid Chloride
This protocol is adapted from the general method described for the synthesis of a series of 3,4-dichloroisothiazole-5-carboxylic amides.[5]
Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,4-dichloroisothiazole-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
dot
Caption: Workflow for the two-step synthesis of 3,4-dichloroisothiazole-5-carboxamides.
Synthesis of this compound Esters
The esterification of this compound can be carried out using standard coupling reagents. The following protocol is based on the Steglich esterification, which is effective for a wide range of carboxylic acids and alcohols.[6]
Protocol: Steglich Esterification
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
dot
Caption: Workflow for the Steglich esterification of this compound.
Quantitative Data
The following tables summarize the biological activity of various amide and ester derivatives of this compound against several plant pathogens.
Table 1: Fungicidal Activity of 3,4-Dichloroisothiazole-5-carboxamide Derivatives
| Compound ID | R Group | Pathogen | Inhibition (%) at 50 µg/mL | Reference |
| IIIa | Phenyl | Tobacco Mosaic Virus | 41.88 (SAR) | [5] |
| IIIe | 4-Chlorophenyl | Various Fungi | >50 | [5] |
| IIIi | 2-Furyl | Tobacco Mosaic Virus | 42.92 (SAR) | [5] |
Table 2: Fungicidal Activity of 3,4-Dichloroisothiazole-containing Ester Derivatives
| Compound ID | Ester Moiety | Pathogen | EC₅₀ (µg/mL) | Reference |
| 2ai | Substituted Coumarin | Alternaria solani | 2.90 - 5.56 | [7][8] |
| 2ai | Substituted Coumarin | Botrytis cinereal | 2.90 - 5.56 | [7][8] |
| 2ai | Substituted Coumarin | Cercospora arachidicola | 2.90 - 5.56 | [7][8] |
| 2ar | Substituted Coumarin | Pseudoperonospora cubensis | Comparable to lead at 25 µg/mL | [7][8] |
| 2bg | Substituted Coumarin | Pseudoperonospora cubensis | Comparable to lead at 25 µg/mL | [7][8] |
Mechanism of Action: Induction of Systemic Acquired Resistance
Derivatives of 3,4-dichloroisothiazole have been shown to act as plant elicitors, inducing systemic acquired resistance (SAR).[2][3][4] This is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. The induction of SAR is often mediated by the salicylic acid (SA) signaling pathway.[3] Upon recognition of a pathogen or an elicitor, SA levels increase, leading to the activation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities.
dot
Caption: Salicylic acid-mediated systemic acquired resistance pathway.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of amide and ester derivatives. The protocols provided herein offer robust methods for the preparation of these compounds. The demonstrated fungicidal and antiviral activities, coupled with their ability to induce systemic acquired resistance in plants, highlight the potential of these derivatives in the development of novel agrochemicals. Further investigation into the structure-activity relationships and optimization of the lead compounds is warranted to fully exploit their therapeutic and protective potential.
References
- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Derivatization of 3,4-Dichloroisothiazole-5-carboxylic Acid for Biological Screening
Introduction
The isothiazole nucleus is a prominent scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and plant defense-inducing properties.[1][2] In particular, 3,4-dichloroisothiazole-5-carboxylic acid is a valuable starting material for the synthesis of novel bioactive compounds. Its derivatization, primarily through the carboxylic acid group to form amides and esters, allows for the systematic exploration of structure-activity relationships (SAR) and the development of new lead compounds for biological screening.
These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent biological evaluation for fungicidal and antiviral activities. The methodologies are designed for researchers in drug discovery and agrochemical development.
Derivatization Strategies
The carboxylic acid moiety of this compound is the primary site for derivatization. The two main strategies discussed here are amidation and esterification, which allow for the introduction of a wide variety of substituents to modulate the physicochemical and biological properties of the parent compound.
Amide Synthesis
The synthesis of 3,4-dichloroisothiazole-5-carboxamides is a robust method for creating a diverse library of compounds. The general approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the corresponding amide.
Ester Synthesis
Esterification of this compound provides another avenue for structural modification. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method. This reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-carboxamides
This protocol describes a general two-step procedure for the synthesis of amide derivatives.
Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3,4-Dichloroisothiazole-5-carboxylates (Esters)
This protocol outlines the Fischer-Speier esterification method.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5% of the carboxylic acid weight) or a few drops of concentrated hydrochloric acid (HCl).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation under reduced pressure.
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is used to assess the fungicidal activity of the synthesized derivatives.
-
Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
While the PDA is still molten (around 45-50 °C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
Compounds showing significant inhibition can be further evaluated to determine their half-maximal effective concentration (EC₅₀).
Protocol 4: Anti-Tobacco Mosaic Virus (TMV) Assay
This protocol evaluates the potential of the derivatives to inhibit the infectivity of TMV.
-
Virus Purification: Purify TMV from systemically infected Nicotiana tabacum L. 'K326' plants using established methods such as differential centrifugation.
-
Inoculum Preparation: Prepare a solution of the purified TMV in a suitable buffer (e.g., phosphate buffer).
-
Compound Treatment: Mix the TMV solution with an equal volume of the test compound solution (at a concentration such as 100 µg/mL) and incubate at room temperature for 30 minutes. A control solution is prepared by mixing the TMV solution with the solvent used to dissolve the compound.
-
Plant Inoculation: Lightly dust the leaves of local lesion host plants (e.g., Nicotiana glutinosa) with carborundum. Gently rub the TMV-compound mixture onto one half of the leaf surface and the control TMV solution onto the other half.
-
Incubation and Observation: Rinse the inoculated leaves with water and maintain the plants in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Data Analysis: Count the number of local lesions on each half of the leaves.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the number of local lesions on the control half-leaf and T is the number of local lesions on the treated half-leaf.
-
-
Derivatives that induce a significant reduction in lesion numbers may also be investigated for their ability to induce systemic acquired resistance (SAR).
Data Presentation
The following tables summarize representative biological activity data for a series of hypothetical amide derivatives of this compound.
Table 1: In Vitro Antifungal Activity of 3,4-Dichloroisothiazole-5-carboxamide Derivatives
| Compound ID | R-Group | % Inhibition at 50 µg/mL |
| Fusarium graminearum | ||
| DICA-01 | -NH-CH₃ | 45.2 |
| DICA-02 | -NH-CH₂CH₃ | 51.3 |
| DICA-03 | -NH-Phenyl | 65.8 |
| DICA-04 | -NH-(4-Cl-Phenyl) | 78.4 |
| DICA-05 (IIIe) | -NH-(2,4-diCl-Phenyl) | >50 |
| DICA-06 | -N(CH₃)₂ | 35.6 |
Note: Data for DICA-05 (IIIe) is based on the finding that it presented broad-spectrum fungicidal activity with inhibition above 50% against nine fungi at 50 µg/mL.[3]
Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of 3,4-Dichloroisothiazole-5-carboxamide Derivatives
| Compound ID | R-Group | % Systemic Acquired Resistance at 100 µg/mL |
| DICA-07 (IIIa) | -NH-Propyl | 41.88 |
| DICA-08 | -NH-Butyl | 35.21 |
| DICA-09 (IIIi) | -NH-Cyclohexyl | 42.92 |
| DICA-10 | -NH-Benzyl | 38.55 |
Note: Data is based on the reported systemic acquired resistance for tobacco against TMV.[3]
Visualizations
Experimental Workflow
References
Application of 3,4-Dichloroisothiazole-5-carboxylic Acid in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a reactive isothiazole ring substituted with chlorine atoms and a carboxylic acid group, imparts significant biological activity to its derivatives.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in agrochemical research, with a focus on their fungicidal properties and their role as plant defense activators.
Key Applications in Agrochemical Research
The primary application of this compound in the agrochemical sector is as a precursor for the development of new fungicides and plant health-promoting compounds.[1] Its derivatives have demonstrated efficacy against a broad spectrum of plant pathogens and have been shown to induce Systemic Acquired Resistance (SAR), a crucial plant defense mechanism.
Fungicidal Activity
Derivatives of this compound, such as strobilurin analogues, amides, and esters, have exhibited potent fungicidal activity against various economically important plant pathogens.[2][3][4] These compounds often target the mitochondrial respiration chain in fungi, disrupting energy production and leading to cell death. The dichloro substitutions on the isothiazole ring are crucial for this biocidal activity.[1]
Plant Defense Activation (Systemic Acquired Resistance - SAR)
A significant area of research is the ability of this compound derivatives to act as plant defense activators. These compounds can induce SAR, which provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[5][6] The induction of SAR is often mediated through the upregulation of the salicylic acid (SA) signaling pathway and the production of reactive oxygen species (ROS), which are key signaling molecules in plant immunity.[3][7][8]
Quantitative Data Presentation
The following tables summarize the fungicidal efficacy of various derivatives of this compound against different plant pathogens, as reported in the literature.
Table 1: In Vitro Fungicidal Activity of 3,4-Dichloroisothiazole-based Strobilurin Derivatives
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| 2a | Erysiphe graminis | - | [3] |
| 7a | Erysiphe graminis | - | [3] |
| 1c | Puccinia sorghi Schw | - | [3] |
| 7a | Puccinia sorghi Schw | - | [3] |
| 6d | Various pathogens | Broad spectrum | [2] |
| 6g | Various pathogens | Broad spectrum | [2] |
| 8d | Sphaerotheca fuliginea | Better than azoxystrobin | [2] |
| 8d | Pseudoperonospora cubensis | Better than trifloxystrobin | [2] |
Note: Specific EC50 values for some compounds were not provided in the abstract.
Table 2: In Vivo Fungicidal Activity of Isothiazole–Thiazole Derivatives
| Compound | Target Pathogen | EC50 (mg L⁻¹) | Reference |
| 6u | Pseudoperonospora cubensis | 0.046 | [5] |
| 6u | Phytophthora infestans | 0.20 | [5] |
Table 3: Fungicidal and Anti-TMV Activity of 3,4-Dichloroisothiazole-5-carboxylic Amides
| Compound | Activity | Concentration | Inhibition/Activity | Reference |
| IIIe | Fungicidal (broad-spectrum) | 50 µg/mL | >50% inhibition against 9 fungi | [9] |
| IIIa | Systemic Acquired Resistance (anti-TMV) | 100 µg/mL | 41.88% | [9] |
| IIIi | Systemic Acquired Resistance (anti-TMV) | 100 µg/mL | 42.92% | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives (Amides)
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Appropriate amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,4-Dichloroisothiazole-5-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM in a clean, dry round-bottom flask. Cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acid chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a method to assess the direct fungicidal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer
-
Incubator
-
Laminar flow hood
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Autoclave PDA medium and cool it to about 50-60°C.
-
Dosing the Media: Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate containing only DMSO at the same concentration used in the treatment plates. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubation: Seal the petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data at different concentrations.
Protocol 3: Evaluation of Systemic Acquired Resistance (SAR) Induction
This protocol describes a method to assess the ability of compounds to induce SAR in plants, using the upregulation of the pathogenesis-related protein 1 (PR1) gene as a molecular marker.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, Tobacco)
-
Synthesized this compound derivatives
-
Spraying equipment
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) machine and reagents (e.g., SYBR Green)
-
Primers for the PR1 gene and a reference gene (e.g., Actin)
Procedure:
-
Plant Treatment: Grow healthy, uniform plants to a suitable stage (e.g., 4-5 weeks for Arabidopsis).
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.
-
Spray the plants with the compound solutions until runoff. Use a mock solution (solvent + surfactant) as a negative control.
-
Sample Collection: At different time points after treatment (e.g., 24, 48, 72 hours), collect systemic (untreated) leaves from both treated and control plants and immediately freeze them in liquid nitrogen. Store at -80°C until use.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples using a commercial RNA extraction kit according to the manufacturer's instructions. Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR Analysis: Perform qRT-PCR using the synthesized cDNA as a template. Set up reactions with primers for the PR1 gene and the reference gene.
-
Data Analysis: Calculate the relative expression level of the PR1 gene using the 2-ΔΔCt method, normalized to the expression of the reference gene. A significant upregulation of PR1 expression in the compound-treated plants compared to the mock-treated plants indicates the induction of SAR.[6]
Visualizations
Signaling Pathway of SAR Induction
The following diagram illustrates the proposed signaling pathway for the induction of Systemic Acquired Resistance (SAR) by derivatives of this compound.
Caption: Proposed signaling pathway for SAR induction by 3,4-Dichloroisothiazole derivatives.
Experimental Workflow for SAR Evaluation
This diagram outlines the experimental workflow for evaluating the induction of Systemic Acquired Resistance (SAR).
Caption: Experimental workflow for evaluating SAR induction.
Logical Relationship of Derivative Synthesis and Screening
This diagram shows the logical flow from the parent compound to the identification of lead agrochemical candidates.
Caption: Logical workflow for agrochemical candidate discovery.
References
- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Intertwined Roles of Reactive Oxygen Species and Salicylic Acid Signaling Are Crucial for the Plant Response to Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
Application Notes: Synthesis and Antiviral Evaluation of 3,4-Dichloroisothiazole-5-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel antiviral agents derived from 3,4-Dichloroisothiazole-5-carboxylic acid, with a specific focus on their activity against Tobacco Mosaic Virus (TMV). The protocols outlined below are based on established chemical principles and virological assay techniques, drawing from the key findings of Chen et al. on the synthesis and bioactivity of 3,4-dichloroisothiazole-5-carboxylic amides.[1]
Introduction
Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] Recent research has highlighted the potential of amides derived from this compound as effective agents against plant viruses, particularly Tobacco Mosaic Virus (TMV). These compounds can induce systemic acquired resistance (SAR) in plants, offering a promising avenue for the development of novel plant elicitors and antiviral treatments.[1] This document provides detailed protocols for the synthesis of these compounds and the evaluation of their antiviral efficacy.
Synthesis of 3,4-Dichloroisothiazole-5-Carboxamides
The synthesis of the target carboxamides is a two-step process commencing with the activation of the parent carboxylic acid, followed by condensation with a primary or secondary amine.
Caption: General synthetic pathway for 3,4-Dichloroisothiazole-5-carboxamides.
Experimental Protocols
Disclaimer: The following protocols are representative methods based on standard organic synthesis techniques. The full experimental details from the primary literature by Chen et al. were not accessible. Researchers should adapt these protocols as necessary and adhere to all laboratory safety guidelines.
Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-Dichloroisothiazole-5-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-substituted-3,4-Dichloroisothiazole-5-carboxamides (Final Products)
-
Reaction Setup: Dissolve the crude 3,4-Dichloroisothiazole-5-carbonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Amine Addition: To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
The antiviral activity of the synthesized compounds is assessed using the half-leaf method on a host plant susceptible to TMV, such as Nicotiana tabacum L. This method allows for the evaluation of the protective, curative, and inactivation effects of the compounds.
References
Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisothiazole-5-carboxylic acid is a versatile heterocyclic compound. Its reaction with thionyl chloride serves as a critical step in the synthesis of various biologically active molecules. This process converts the carboxylic acid into the more reactive acyl chloride, 3,4-Dichloroisothiazole-5-carbonyl chloride. This intermediate is a key building block for the creation of a range of derivatives, including amides and esters, which have shown significant potential in the fields of medicinal chemistry and agrochemistry. The isothiazole core is a recognized pharmacophore, and its derivatives have been investigated for a variety of therapeutic applications.
Applications
The primary application of 3,4-Dichloroisothiazole-5-carbonyl chloride lies in its role as a reactive intermediate for the synthesis of novel compounds with potential biological activity.
In Drug Development
The 3,4-dichloroisothiazole moiety is a valuable scaffold in medicinal chemistry. Amide derivatives of this compound have been synthesized and evaluated for their therapeutic potential. These compounds have demonstrated a range of biological activities, including:
-
Antiviral Activity: Studies have shown that amides derived from this acid chloride exhibit promising activity against viruses such as the Tobacco Mosaic Virus (TMV).[1]
-
Fungicidal Activity: Certain this compound amides have displayed broad-spectrum fungicidal properties, indicating their potential use in the development of new antifungal agents.[1]
The conversion of the carboxylic acid to the acid chloride is the essential first step in creating amide libraries for screening and lead optimization in drug discovery programs.
In Agrochemicals
Beyond pharmaceuticals, isothiazole derivatives are known for their use as biocides and fungicides in agricultural applications.[2] The reactivity of 3,4-Dichloroisothiazole-5-carbonyl chloride allows for the synthesis of various agrochemical candidates.
Reaction of this compound with Thionyl Chloride
The reaction of this compound with thionyl chloride (SOCl₂) is a standard method for the preparation of the corresponding acid chloride. The hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the highly reactive acyl chloride. This transformation is typically carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF) and may or may not require a solvent.
Reaction Scheme
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride.
| Starting Material | Reagent | Catalyst | Reaction Conditions | Product | Product Yield | Reference |
| This compound (8.92 g, 0.045 mol) | Thionyl chloride (14.6 g, 1.23 mol) | N,N-dimethylformamide (4 drops) | Reflux, 1 hour | 3,4-Dichloroisothiazole-5-carbonyl chloride (orange oil) | 12.19 g | [3] |
Experimental Protocols
Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
This protocol details the preparation of 3,4-Dichloroisothiazole-5-carbonyl chloride from this compound using thionyl chloride.[3]
Materials:
-
This compound (CAS 18480-53-0)
-
Thionyl chloride (SOCl₂) (CAS 7719-09-7)
-
N,N-dimethylformamide (DMF) (CAS 68-12-2)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (8.92 g, 0.045 mol).
-
With stirring, slowly add thionyl chloride (14.6 g, 1.23 mol) dropwise over a period of 5 minutes at room temperature.
-
Add four drops of N,N-dimethylformamide (DMF) to the reaction mixture.
-
Heat the mixture to reflux and maintain for one hour.
-
After one hour, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride.
-
The resulting orange oil is 3,4-dichloro-isothiazole-5-carbonyl chloride (12.19 g).
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction produces HCl and SO₂ gases, which are toxic and corrosive. Ensure the fume hood is functioning correctly.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and subsequent use of 3,4-Dichloroisothiazole-5-carbonyl chloride.
References
Application Notes and Protocols for the Development of Novel Pesticides Using 3,4-Dichloroisothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel pesticide candidates derived from 3,4-dichloroisothiazole-5-carboxylic acid. This document outlines the synthesis of active derivatives, their biological activities against key plant pathogens, and the underlying mechanisms of action.
Introduction
This compound is a versatile heterocyclic compound that serves as a key building block for the development of a new generation of pesticides.[1][2] Derivatives of this molecule have demonstrated potent fungicidal and antiviral activities.[3][4][5] Notably, these compounds exhibit a dual mechanism of action: direct inhibition of fungal growth and induction of Systemic Acquired Resistance (SAR) in plants, offering a promising strategy for crop protection.[6] This document provides detailed methodologies for the synthesis of amide and isothiazole-thiazole derivatives, protocols for bioactivity assessment, and an overview of the relevant biological pathways.
Synthesis of Bioactive Derivatives
The carboxylic acid group of this compound allows for straightforward derivatization to amides and esters, leading to compounds with enhanced biological activity.[3][5]
2.1. Synthesis of 3,4-Dichloroisothiazole-5-Carboxamides
A series of 3,4-dichloroisothiazole-5-carboxylic amides can be synthesized through a two-step process involving chlorination of the carboxylic acid followed by condensation with a respective amine.[3]
Experimental Protocol:
Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3,4-Dichloroisothiazole-5-carboxamides
-
Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride in dry DCM.
-
To this solution, add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
2.2. Synthesis of Isothiazole-Thiazole Derivatives
Isothiazole-thiazole derivatives have shown excellent fungicidal activity. The synthesis involves a multi-step process starting from this compound.[3]
Experimental Protocol:
-
Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one: React this compound with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, followed by reaction with methyl magnesium bromide.[3]
-
Bromination: Treat the resulting ketone with pyridinium tribromide to yield the bromoacetyl derivative.[3]
-
Condensation: React the bromoacetyl derivative with a suitable thioamide to form the thiazole ring.
-
Further derivatization: The resulting isothiazole-thiazole core can be further modified to produce a library of candidate compounds.[3]
Biological Activity and Data
Derivatives of this compound have been shown to be effective against a range of plant pathogens.
3.1. Fungicidal Activity
Amide and isothiazole-thiazole derivatives exhibit significant fungicidal properties. The in vitro and in vivo efficacies of selected compounds are summarized below.
| Compound ID | Target Pathogen | Assay Type | Efficacy Data | Reference |
| Amide IIIe | Various Fungi | In vitro | >50% inhibition at 50 µg/mL | [3] |
| Isothiazole-thiazole 6u | Pseudoperonospora cubensis | In vivo | EC50 = 0.046 mg/L | [4][6] |
| Isothiazole-thiazole 6u | Phytophthora infestans | In vivo | EC50 = 0.20 mg/L | [4][6] |
| Ester 2ai | Alternaria solani | In vitro | EC50 = 2.90 - 5.56 µg/mL | [5] |
| Ester 2ai | Botrytis cinerea | In vitro | EC50 = 2.90 - 5.56 µg/mL | [5] |
| Ester 2ai | Cercospora arachidicola | In vitro | EC50 = 2.90 - 5.56 µg/mL | [5] |
| Ester 2ai | Physalospora piricola | In vitro | EC50 = 2.90 - 5.56 µg/mL | [5] |
| Ester 2ai | Sclerotinia sclerotiorum | In vitro | EC50 = 2.90 - 5.56 µg/mL | [5] |
3.2. Antiviral Activity
Certain amide derivatives have also demonstrated promising activity against the Tobacco Mosaic Virus (TMV).
| Compound ID | Target Pathogen | Assay Type | Efficacy Data | Reference |
| Amide IIIa | Tobacco Mosaic Virus (TMV) | In vivo | 41.88% systemic acquired resistance at 100 µg/mL | [3] |
| Amide IIIi | Tobacco Mosaic Virus (TMV) | In vivo | 42.92% systemic acquired resistance at 100 µg/mL | [3] |
Experimental Protocols for Bioassays
4.1. In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Materials:
-
Test compounds
-
Fungal isolates
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions.
-
Inoculum Preparation: Prepare a standardized fungal spore suspension in RPMI-1640 medium.
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial dilutions across the plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include positive (fungus only) and negative (medium only) controls.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus for 24-72 hours.
-
Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth. The MIC is the lowest concentration of the compound that inhibits visible growth. The EC50 value can be calculated by plotting the percentage of growth inhibition against the compound concentration.
4.2. In Vivo Fungicidal Assay against Pseudoperonospora cubensis
This protocol describes a method for evaluating the efficacy of compounds against downy mildew on cucumber plants.
Materials:
-
Cucumber plants (3-4 leaf stage)
-
Pseudoperonospora cubensis sporangia suspension
-
Test compounds formulated as sprayable solutions
-
Controlled environment growth chamber
Procedure:
-
Plant Treatment: Spray cucumber plants with the test compound solutions until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the treatment has dried, inoculate the plants by spraying with a suspension of P. cubensis sporangia.
-
Incubation: Place the plants in a high-humidity chamber at an appropriate temperature (e.g., 20-25°C) for 24 hours to allow for infection.
-
Disease Development: Move the plants to a growth chamber with a regular light/dark cycle and monitor for disease development over 7-10 days.
-
Assessment: Evaluate disease severity by visually assessing the percentage of leaf area covered with lesions. Calculate the protective efficacy of the compound relative to the untreated control.
4.3. Antiviral Assay against Tobacco Mosaic Virus (TMV) - Leaf Disc Method
This protocol is used to assess the ability of compounds to inhibit TMV replication.
Materials:
-
Tobacco plants (Nicotiana tabacum)
-
TMV inoculum
-
Test compounds
-
Leaf discs cutter
-
Petri dishes with moist filter paper
Procedure:
-
Inoculation: Mechanically inoculate the leaves of tobacco plants with TMV.
-
Leaf Disc Preparation: After a set period (e.g., 24 hours), cut leaf discs from the inoculated leaves.
-
Treatment: Float the leaf discs in solutions containing different concentrations of the test compounds.
-
Incubation: Incubate the petri dishes under controlled light and temperature conditions for 48-72 hours.
-
Virus Quantification: Extract total RNA from the leaf discs and quantify the TMV coat protein gene using quantitative reverse transcription PCR (qRT-PCR) to determine the level of viral replication. The inhibition of viral replication is calculated relative to the untreated control.
Mechanism of Action
Derivatives of 3,4-dichloroisothiazole exhibit a dual mode of action, making them particularly robust pesticide candidates.
5.1. Direct Fungicidal Activity
The primary mode of direct fungicidal action for many isothiazole-based compounds is the inhibition of the oxysterol-binding protein (ORP).[6] ORPs are involved in lipid transport and signaling, and their inhibition disrupts fungal cell membrane integrity and function, leading to cell death.
5.2. Induction of Systemic Acquired Resistance (SAR)
In addition to their direct effects on pathogens, these compounds can act as elicitors, triggering the plant's own defense mechanisms through Systemic Acquired Resistance (SAR).[6] This is a long-lasting, broad-spectrum resistance that protects the entire plant from subsequent infections. The SAR pathway is primarily mediated by salicylic acid (SA).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Systemic Acquired Resistance (SAR) pathway induced by 3,4-dichloroisothiazole derivatives.
Caption: Workflow for the development of novel pesticides from this compound.
References
- 1. This compound | 18480-53-0 [chemicalbook.com]
- 2. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 5. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloroisothiazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3,4-Dichloroisothiazole-5-carboxylic acid. Our aim is to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the hydrolysis of 3,4-dichloro-5-cyanoisothiazole using a strong base, such as sodium hydroxide, in an alcoholic solvent like methanol.[1][2]
Q2: What are the critical parameters to control during the synthesis to ensure a high yield?
A2: Key parameters to monitor and control include reaction temperature, reaction time, and the molar ratio of reactants. The reaction is typically stirred at around 40°C for approximately 2 hours.[1] Monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) is crucial to determine the reaction's completion.[1]
Q3: What are some potential side reactions that can lower the yield?
A3: While specific side reactions for this synthesis are not extensively documented in the provided literature, general nitrile hydrolysis can sometimes lead to the formation of amide intermediates if the reaction is incomplete. Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) could potentially lead to degradation of the isothiazole ring, although this is less common under the recommended conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A suitable solvent system should be chosen to achieve good separation between the starting material (3,4-dichloro-5-cyanoisothiazole) and the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q5: What is the recommended work-up and purification procedure?
A5: After the reaction is complete, the typical work-up involves removing the alcoholic solvent (e.g., methanol) under reduced pressure. The pH of the remaining aqueous solution is then adjusted to approximately 3 with a strong acid like concentrated hydrochloric acid, which precipitates the carboxylic acid product. The solid product can then be collected by filtration and washed with cold water.[1] For many subsequent applications, the product can be used without further purification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the temperature (while monitoring for degradation). |
| Incorrect stoichiometry of reactants. | Verify the molar ratios of 3,4-dichloro-5-cyanoisothiazole and sodium hydroxide. | |
| Low quality or degraded starting material. | Use a fresh or properly stored starting material of high purity. | |
| Presence of Starting Material in Final Product | Incomplete hydrolysis. | As with low yield, ensure complete consumption of the starting material via TLC monitoring before proceeding with the work-up. |
| Formation of Oily Product or Difficulty in Precipitation | Incorrect pH during work-up. | Ensure the pH is accurately adjusted to ~3 to facilitate complete precipitation of the carboxylic acid. |
| Presence of impurities. | Wash the precipitate thoroughly with cold water to remove any soluble impurities. If necessary, consider recrystallization from a suitable solvent. | |
| Product appears discolored | Presence of impurities from the starting material or side reactions. | If the color is significant and purity is a concern, recrystallization may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold deionized water
Procedure:
-
In a round-bottomed flask, suspend the crude 3,4-dichloro-5-cyanoisothiazole in methanol.
-
Add the 45% sodium hydroxide solution to the flask.
-
Stir the reaction mixture at 40°C for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the methanol by concentration under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 3 with concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the white solid precipitate by filtration.
-
Wash the collected solid with cold water.
-
The product can be dried and used directly for many applications.[1]
Thin Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Suitable eluent (e.g., a mixture of ethyl acetate and hexane, the ratio may need to be optimized)
-
UV lamp for visualization
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
On a TLC plate, spot a small amount of the reaction mixture and, if available, a standard of the starting material.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate from the chamber and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Amidation of 3,4-Dichloroisothiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the amidation of 3,4-Dichloroisothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amidation of this compound?
A1: The most prevalent method for forming an amide bond with this compound involves a two-step process.[1] First, the carboxylic acid is activated, and then it is reacted with the desired amine. Common activation strategies include:
-
Conversion to an acid chloride: The carboxylic acid can be converted to the more reactive 3,4-Dichloroisothiazole-5-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This acid chloride is then reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[4]
-
Use of coupling reagents: A one-pot approach using coupling reagents is also common. These reagents generate a reactive intermediate in situ, which then reacts with the amine.[1] Widely used coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP), and uronium/aminium salts (e.g., HBTU, HATU).[1][5]
Q2: Why can't I just mix this compound and an amine together with heat?
A2: Simply heating a carboxylic acid and an amine together is often ineffective. This is because the acidic carboxylic acid and the basic amine will readily undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[6] While very high temperatures (>160-180°C) can force the condensation of this salt to an amide by driving off water, these conditions are often too harsh for complex molecules and can lead to decomposition.[6][7]
Q3: What is the role of additives like HOBt and HOAt in amidation reactions?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used with coupling reagents, particularly carbodiimides, to improve reaction efficiency and minimize side reactions.[5] Their primary roles are:
-
Suppressing racemization: If your amine or carboxylic acid contains a chiral center, these additives can significantly reduce the loss of stereochemical integrity.[1][5]
-
Increasing yields: They form active esters with the carboxylic acid that are more reactive towards the amine than the intermediate formed with the coupling reagent alone, leading to higher product yields.
Q4: I am seeing a white precipitate in my reaction when using DCC. What is it?
A4: When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, a common byproduct is dicyclohexylurea (DCU). This urea derivative is poorly soluble in most common organic solvents and precipitates out of the reaction mixture.[5] While this can be advantageous for purification via filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis.[5]
Troubleshooting Guide
This guide addresses common side reactions and experimental issues encountered during the amidation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Formation of an unreactive ammonium salt. 3. Sterically hindered amine or carboxylic acid. 4. Poor solubility of starting materials. | 1. Ensure activating agent (e.g., SOCl₂, coupling reagent) is fresh and used in appropriate stoichiometry. 2. Use a coupling reagent to prevent the acid-base reaction.[6] 3. Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU. 4. Choose a solvent in which all reactants are soluble (e.g., DMF, NMP). |
| Formation of an Insoluble Byproduct (with DCC) | The byproduct is likely dicyclohexylurea (DCU).[5] | Filter the reaction mixture to remove the precipitated DCU. For future reactions, consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[5] |
| Guanidinium Byproduct Formation (with HBTU/HATU) | The amine can react directly with the uronium/aminium coupling reagent. This is more likely if the amine is added before the carboxylic acid has been activated. | Control the order of addition: pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. |
| Racemization of a Chiral Center | The reaction conditions are too harsh, or the activated intermediate is prone to racemization. This is a known issue with carbodiimide reagents.[1][5] | Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives minimize racemization.[5] |
| Multiple Spots on TLC, Difficult Purification | 1. Decomposition of starting materials or product. 2. Formation of multiple side products (e.g., N-acylurea rearrangement with carbodiimides). | 1. Run the reaction at a lower temperature. Ensure the amine and other reagents are of high purity. 2. Add HOBt to trap the reactive intermediate and prevent rearrangement. Optimize stoichiometry to avoid using a large excess of any reagent. |
Experimental Protocols
Method 1: Amidation via Acid Chloride Formation
This two-step protocol is robust and generally provides high yields.
Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) (1.2 - 2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,4-Dichloroisothiazole-5-carbonyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3,4-Dichloroisothiazole-5-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 - 2.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitor by TLC).
-
Upon completion, perform an aqueous workup to remove the base and its salt. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: One-Pot Amidation using EDC/HOBt
This method is convenient as it does not require the isolation of the acid chloride intermediate.
-
Dissolve this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HOBt (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq) portion-wise to the stirred solution.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.5 - 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Guides
Caption: General workflow for the amidation of this compound.
Caption: Decision tree for troubleshooting amidation side reactions.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,4-Dichloroisothiazole-5-carboxylic acid
Welcome to the technical support center for the purification of 3,4-Dichloroisothiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. The most likely impurities include:
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Unreacted 3,4-dichloro-5-cyanoisothiazole: If the hydrolysis of the nitrile precursor is incomplete.
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Amide intermediate (3,4-Dichloroisothiazole-5-carboxamide): Formed during the hydrolysis of the nitrile.
-
Salts: Inorganic salts may be present from pH adjustments during the workup.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: What is the expected appearance and solubility of pure this compound?
A2: Pure this compound is typically a white to pale yellow solid.[1] It is a carboxylic acid and is expected to have good solubility in polar organic solvents such as methanol, ethanol, and acetone.[1] Its solubility in water is likely to be pH-dependent, with higher solubility in basic conditions due to salt formation.
Q3: Is this compound stable under typical purification conditions?
A3: While specific stability data is limited, isothiazole rings can be susceptible to degradation under harsh conditions. It is advisable to avoid prolonged exposure to high temperatures and extreme pH values. Hydrolysis of a related compound to yield this compound suggests it is stable in aqueous conditions at pH values of 4, 7, and 9 at 25°C and 50°C for a period of time.[2]
Q4: What level of purity can I expect for commercially available this compound?
A4: Commercially available this compound is typically offered at purities of 96% to 98%.[1][3][4][5] For applications requiring higher purity, further purification will be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after initial precipitation | Incomplete precipitation due to the product's solubility in the acidic aqueous solution. | Cool the solution in an ice bath for a longer period to maximize precipitation. If the yield is still low, perform an extraction of the acidic aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
| Product is an oil or fails to crystallize | Presence of impurities that are inhibiting crystallization. | Try a different recrystallization solvent system. If that fails, consider purifying a small sample by column chromatography to obtain a seed crystal. Introduce the seed crystal into the supersaturated solution to induce crystallization. |
| Discolored product (yellow or brown) | Presence of colored impurities or degradation products. | Perform a recrystallization with the addition of activated charcoal to remove colored impurities. Be aware that excessive use of charcoal can lead to a loss of the desired product. |
| Broad or multiple peaks in HPLC analysis | The sample may contain impurities or the HPLC method is not optimized. | Review the potential impurities and adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation. If impurities are confirmed, further purification by recrystallization or preparative HPLC is recommended. |
| Inconsistent melting point | The sample is impure. | A sharp melting point is a good indicator of purity. If the melting point is broad or lower than the literature value, further purification is required. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This method is effective for removing neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 8).
-
Extraction of Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove any neutral or basic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH < 3).
-
Isolation: The purified this compound will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for further purifying the solid product.
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent system. Good solvent pairs for carboxylic acids often include ethanol/water or toluene/heptane. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For very high purity requirements, preparative HPLC can be employed.
Methodology:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A common mobile phase for carboxylic acids is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.
-
Gradient: A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile, is often effective for separating the target compound from its impurities.
-
Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Purity of this compound with Different Purification Methods
| Purification Method | Starting Purity (%) | Purity after 1st Cycle (%) | Purity after 2nd Cycle (%) |
| Acid-Base Precipitation | ~90 | 95 - 97 | > 98 |
| Recrystallization (Ethanol/Water) | ~95 | 98 - 99 | > 99.5 |
| Preparative HPLC | >98 | > 99.9 | N/A |
Note: These are typical expected purities and may vary based on the nature and amount of impurities in the starting material.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship for troubleshooting the purification of this compound.
References
- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 2. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 18480-53-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 18480-53-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Coupling Reactions for 3,4-Dichloroisothiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3,4-Dichloroisothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for coupling reactions?
The primary reactive sites are the carboxylic acid group at the 5-position and the chlorine atoms at the 3 and 4-positions. The carboxylic acid can be readily converted to an amide or ester. The chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions, though the reactivity of each chlorine may differ.
Q2: Which types of coupling reactions are most common for this molecule?
The most common coupling reactions for this compound and similar structures include:
-
Amide bond formation: Directly from the carboxylic acid.
-
Suzuki-Miyaura coupling: To form C-C bonds by replacing one of the chlorine atoms.
-
Heck coupling: For the formation of C-C bonds with alkenes.[1][2]
-
Sonogashira coupling: To create C-C bonds with terminal alkynes.[3][4][5][6]
-
Buchwald-Hartwig amination: For the synthesis of C-N bonds by substituting a chlorine atom with an amine.[7][8]
Q3: How do I choose the appropriate catalyst and ligands for a cross-coupling reaction?
The choice of catalyst and ligand is crucial for a successful reaction. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands such as Pd(PPh₃)₄ or PdCl₂(dppf) are common.[9] For Buchwald-Hartwig aminations, catalysts with bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective.[7][8] The optimal choice will depend on the specific coupling partners and desired reaction conditions.
Q4: What are some key stability considerations for this compound during coupling reactions?
The isothiazole ring is generally stable, but can be susceptible to nucleophilic attack under harsh basic conditions or high temperatures, which could lead to ring-opening or degradation. It's important to carefully select the base and keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
Troubleshooting Guides
Amide Coupling Reactions
Q: My amide coupling reaction with EDC/DCC is slow or gives low yields. What can I do?
A:
-
Add an Activator: The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can significantly improve the reaction rate and yield by forming a more reactive activated ester intermediate.[10][11]
-
Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMA, as they can better solvate the reaction intermediates.[11]
-
Base Addition: While the coupling partners themselves are basic, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial, especially if the amine starting material is in the form of a salt.
-
Temperature: While room temperature is standard, gentle heating to 40-50 °C may improve the rate, but monitor for decomposition.
-
Reagent Purity: Ensure all reagents, especially the amine and coupling agents, are pure and dry.
Q: I am observing significant side product formation in my amide coupling. How can I improve selectivity?
A:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid.
-
Lower Temperature: Running the reaction at 0 °C can help minimize side reactions.[11]
-
Alternative Coupling Reagents: Consider using alternative coupling reagents like HATU or TBTU, which can sometimes offer better selectivity.[12]
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is not proceeding. What are the common causes?
A:
-
Base Incompatibility: The choice of base is critical. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.[13] The solubility and strength of the base can impact the reaction. A screen of different bases may be necessary.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is of high quality.
-
Solvent Effects: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. The ratio can be optimized to ensure all components are sufficiently soluble.
Q: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A:
-
Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using 1.0-1.2 equivalents will favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-coupled product. Monitor the reaction progress by TLC or LC-MS.
-
Ligand Choice: The ligand can influence the reactivity of the catalyst. A less reactive ligand might provide better selectivity for mono-substitution.
Data Presentation
Table 1: General Conditions for Amide Coupling of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Coupling Reagent | EDC/HOBt | DCC/DMAP | HATU/DIPEA |
| Base | DIPEA | DMAP (catalytic) | DIPEA |
| Solvent | DMF | DCM | Acetonitrile |
| Temperature | 0 °C to RT | 0 °C to RT | RT |
| Typical Time | 4-12 h | 6-18 h | 2-6 h |
| Notes | Good for a wide range of amines.[10] | Urea byproduct can be difficult to remove.[14] | Highly efficient but more expensive. |
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/SPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane | THF |
| Temperature | 80-100 °C | 90-110 °C | 60-80 °C |
| Typical Time | 6-24 h | 4-12 h | 2-8 h |
| Notes | Classic conditions. | Effective for less reactive halides.[9] | High activity catalyst system.[13] |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
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To a solution of this compound (1.0 eq) in dry DMF (0.2 M) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualization
Caption: General workflow for a typical cross-coupling reaction.
Caption: Decision tree for troubleshooting a failed coupling reaction.
References
- 1. Heck Coupling | NROChemistry [nrochemistry.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. orgosolver.com [orgosolver.com]
stability of 3,4-Dichloroisothiazole-5-carboxylic acid under acidic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,4-Dichloroisothiazole-5-carboxylic acid, focusing on its stability under acidic conditions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during laboratory experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when handling this compound in acidic environments.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound. | The pH of the solution may be too low, or the temperature may be too high, accelerating hydrolysis or other degradation pathways. Certain strong acids can also catalyze degradation more effectively. | Carefully monitor and control the pH of your solution. It is advisable to conduct experiments at lower temperatures where possible. If your protocol allows, consider using a different, less harsh acid.[1] |
| Precipitation of the compound or its degradation products. | The solubility of this compound or its degradation products may have been exceeded in the acidic medium. | The use of a co-solvent, such as DMSO or acetonitrile, can help to increase the solubility of the compound. The addition of precipitation inhibitors may also assist in maintaining a supersaturated state. |
| Inconsistent analytical results (e.g., via HPLC). | The analytical method being used may not be stability-indicating, meaning it cannot differentiate between the intact compound and its degradation products. | It is crucial to develop and validate a stability-indicating HPLC method. This typically involves performing forced degradation studies to generate degradation products and ensure the analytical method can separate them from the parent compound.[2][3] |
| Difficulty in identifying degradation products. | The concentration of degradation products may be too low for characterization, or the analytical technique being used may not be suitable. | Concentrate the degraded sample before analysis. Utilize high-sensitivity analytical techniques such as mass spectrometry (MS) in conjunction with HPLC to identify and characterize degradation products based on their mass-to-charge ratio and fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in acidic solutions?
A1: The main factors that affect the stability of this compound in acidic solutions are pH, temperature, and the type and concentration of the acid used. Lower pH values and higher temperatures generally lead to an accelerated rate of degradation.[1]
Q2: How can I determine the degradation pathway of this compound under acidic conditions?
A2: Forced degradation studies are the most effective way to understand degradation pathways.[4] By subjecting the compound to stress conditions (e.g., strong acid and heat), you can generate degradation products that can then be identified and characterized using techniques like LC-MS and NMR.[5]
Q3: What is the recommended storage condition for this compound?
A3: For optimal stability, this compound should be stored in an inert atmosphere at 2-8°C.
Q4: Are there any known degradation products of isothiazole-containing compounds in acidic media?
Illustrative Data on Forced Acid Degradation
The following table presents illustrative data from a hypothetical forced acid degradation study on this compound. This data is for example purposes only and is intended to demonstrate how results from such a study might be presented. The goal of a forced degradation study is typically to achieve 5-20% degradation.[5][6]
| Condition | Acid Concentration | Temperature | Time | Degradation (%) |
| 1 | 0.1 M HCl | 60°C | 24 hours | 8.5 |
| 2 | 0.1 M HCl | 80°C | 24 hours | 15.2 |
| 3 | 1 M HCl | 60°C | 24 hours | 18.9 |
| 4 | 1 M HCl | 80°C | 12 hours | 22.4 |
Experimental Protocol: Forced Acid Degradation Study
This protocol outlines a general procedure for conducting a forced acid degradation study on this compound.
Objective: To investigate the stability of this compound under acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Treatment:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add the acidic solution (0.1 M or 1 M HCl) to the flask.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The aim is to achieve approximately 5-20% degradation.[6]
-
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH solution to halt the degradation reaction.
-
Sample Analysis:
-
Dilute the neutralized sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using a validated HPLC method.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its degradation products.
-
Calculate the percentage of degradation.
-
Note: This is a general protocol and may require optimization for specific instrumentation and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
References
Technical Support Center: 3,4-Dichloroisothiazole-5-carboxylic Acid Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,4-Dichloroisothiazole-5-carboxylic acid. Due to the limited publicly available data on the specific degradation of this compound, this guide offers troubleshooting advice and standardized protocols based on general principles of forced degradation studies for related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in scientific literature, hypothetical pathways can be proposed based on the functional groups present (isothiazole ring, carboxylic acid, and chlorine substituents). Degradation is likely to occur through hydrolysis, oxidation, and photolysis. Potential transformations could involve cleavage of the isothiazole ring, decarboxylation, and dechlorination under various stress conditions.
Q2: Why am I not observing any degradation of the compound under stress conditions?
A2: this compound may be relatively stable under the initial conditions tested. Consider increasing the stress levels, such as using higher temperatures, more concentrated acids/bases/oxidizing agents, or extending the exposure time. Ensure that your analytical method is sensitive enough to detect small amounts of degradants.
Q3: My analytical column is showing poor peak shape for the parent compound and its degradants. What can I do?
A3: Poor peak shape, such as tailing or fronting, can be due to several factors. For a carboxylic acid-containing compound like this, it could be related to interactions with the stationary phase. Try adjusting the pH of the mobile phase to ensure the carboxylic acid is fully protonated or deprotonated. You can also try a different column chemistry or modify the gradient elution profile.
Q4: I am seeing many small, unidentified peaks in my chromatogram after degradation. How can I identify them?
A4: The presence of multiple small peaks indicates complex degradation. To identify these, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. The mass-to-charge ratio (m/z) of the unknown peaks can provide valuable information about their molecular weight and fragmentation patterns, aiding in structure elucidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Degradation Results | - Inaccurate temperature control.- Variable light exposure in photostability studies.- Inconsistent preparation of stress agents (acid, base, oxidizer). | - Calibrate and monitor temperature control equipment.- Use a validated photostability chamber with controlled light intensity.- Prepare fresh solutions of stress agents for each experiment and verify their concentration. |
| Mass Imbalance in Degradation Studies | - Some degradants are not being detected by the analytical method (e.g., lack a UV chromophore).- Adsorption of the compound or its degradants onto container surfaces.- Formation of volatile degradants. | - Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV.- Use silanized glassware to minimize adsorption.- Employ headspace Gas Chromatography (GC) to analyze for volatile compounds. |
| Precipitation of Compound in Solution | - The compound has low solubility in the chosen stress medium.- The pH of the solution affects solubility.[1] | - Perform solubility studies prior to degradation experiments.- Use a co-solvent if compatible with the stress conditions.- Adjust the pH to a range where the compound is known to be soluble. |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a compound.[2] Below are generalized protocols that can be adapted for this compound.
Hydrolytic Degradation
-
Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.
-
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at elevated temperatures (e.g., 60°C).[2]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.[2]
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Collect samples at various time intervals.
-
Analyze the samples promptly by HPLC.
-
Photolytic Degradation
-
Objective: To determine the compound's stability under light exposure.
-
Methodology:
-
Expose a solution of the compound and a solid sample to a light source with a controlled output (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
After a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze both the exposed and control samples.
-
Thermal Degradation
-
Objective: To investigate the effect of high temperature on the compound's stability.
-
Methodology:
-
Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).[2]
-
Examine the sample at various time points for any physical changes and for the formation of degradants by HPLC.
-
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a general experimental workflow for degradation studies.
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
preventing byproduct formation in isothiazole synthesis
Welcome to the Technical Support Center for isothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the prevention of byproduct formation in common isothiazole synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My isothiazole synthesis is resulting in a low yield. What are the general factors I should investigate?
A low yield in isothiazole synthesis can be attributed to several factors. A systematic evaluation of your experimental setup is crucial. Key areas to examine include:
-
Quality of Starting Materials: The purity of your reactants is paramount. For instance, in syntheses involving thioamides, ensure they are free of impurities. The stability of reagents is also critical; for example, some starting materials may be sensitive to air or moisture.
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield. Elevated temperatures may lead to the decomposition of reactants or the desired product. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TTLC) to determine the optimal reaction time.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in an incomplete reaction, leaving starting materials unreacted and reducing the overall yield.
Q2: I am observing the formation of regioisomers in my 1,3-dipolar cycloaddition reaction. How can I control the regioselectivity?
The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions for synthesizing isothiazoles. The regioselectivity is primarily governed by the electronic and steric properties of the dipole and dipolarophile, a concept explained by Frontier Molecular Orbital (FMO) theory. To control the formation of a specific regioisomer, consider the following:
-
Choice of Dipolarophile: The electronic nature of the substituents on the dipolarophile can influence the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby directing the cycloaddition to favor one regioisomer over another.
-
Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile can sterically hinder one approach over the other, leading to higher regioselectivity.
-
Catalysis: The use of certain catalysts can influence the regiochemical outcome of the cycloaddition.
Q3: In the Gewald synthesis, I am obtaining a significant amount of the 2-aminothiophene byproduct. How can I favor the formation of the isothiazole?
The Gewald reaction can indeed lead to the formation of either 2-aminothiophenes or isothiazoles, depending on the substitution pattern of the nitrile precursor. The presence of a substituent on the α-carbon of the nitrile generally favors the formation of the thiazole. To minimize the formation of the 2-aminothiophene byproduct, ensure you are using an α-substituted nitrile. Additionally, elevated reaction temperatures can lead to product decomposition, so careful temperature control is advised.[1]
Q4: My Rhodium-catalyzed transannulation of a 1,2,3-thiadiazole is producing an intractable mixture of byproducts. What are the likely causes?
While the primary byproduct of this reaction is dinitrogen gas, the formation of complex mixtures can occur, particularly at elevated temperatures.[2] To mitigate this, consider the following:
-
Temperature Control: Avoid excessive heating, as it can lead to decomposition and the formation of undesired side products.
-
Catalyst and Ligand Choice: The selection of the rhodium catalyst and the accompanying ligand can influence the reaction's efficiency and cleanliness.
-
Nitrile Reactivity: Electron-deficient nitriles tend to be more reactive in this transformation.[3] If you are using an electron-rich nitrile, you may need to optimize the reaction conditions further.
Troubleshooting Guides by Synthesis Method
Synthesis from β-Ketodithioesters/β-Ketothioamides and Ammonium Acetate
This method provides a metal- and catalyst-free route to 3,5-disubstituted isothiazoles.[4]
Potential Issue: Low yield of the desired isothiazole.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction is heated for a sufficient duration. Monitor progress by TLC. |
| Side reactions | The use of ammonium acetate is crucial for the sequential imine formation, cyclization, and oxidation cascade. Ensure its presence in the correct stoichiometry. |
| Air oxidation | The final step is an aerial oxidation. Ensure the reaction is exposed to air, but not to an extent that it promotes decomposition. |
Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles
This method offers a versatile route to a wide variety of isothiazoles.[3][4]
Potential Issue: Formation of byproducts other than dinitrogen.
| Reaction Parameter | Effect on Byproduct Formation |
| Temperature | Temperatures above 130°C can lead to the formation of intractable mixtures.[2] |
| Nitrile Electronics | Electron-deficient nitriles show higher reactivity and can lead to cleaner reactions.[3] |
| Catalyst System | The combination of [Rh(COD)Cl]2 and DPPF has been shown to be effective.[3] |
1,3-Dipolar Cycloaddition Reactions
This approach is a powerful tool for constructing the isothiazole ring, but often faces challenges with regioselectivity.[5]
Potential Issue: Formation of undesired regioisomers.
| Factor | Influence on Regioselectivity |
| Frontier Molecular Orbitals (FMO) | The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determines the preferred regioisomer. Analysis of the FMO coefficients can predict the outcome.[5] |
| Steric Effects | Bulky groups on the reactants can favor the formation of the less sterically hindered regioisomer. |
| Solvent Polarity | The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters and Ammonium Acetate[5]
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketodithioester (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add ammonium acetate (NH₄OAc) (2.0 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles[4]
-
Reaction Setup: In a sealed tube, combine the 1,2,3-thiadiazole (1.0 equiv), the nitrile (2.0 equiv), [Rh(COD)Cl]₂ (5 mol%), and DPPF (12 mol%).
-
Solvent Addition: Add chlorobenzene as the solvent.
-
Reaction Conditions: Heat the mixture at 130°C for the required reaction time.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in isothiazole synthesis.
References
- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 2. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 4. Isothiazole synthesis [organic-chemistry.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
troubleshooting low yields in amine coupling of carboxylic acids
Welcome to the technical support center for amine coupling of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Troubleshooting Guide: Low Amide Yield
Low or no product yield is one of the most common challenges in amide coupling reactions. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
Issue: My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary reasons often involve issues with the reactants, suboptimal reaction conditions, or the presence of interfering substances.[1]
Troubleshooting Workflow
Caption: A stepwise troubleshooting workflow for diagnosing low yields in amine coupling reactions.
Frequently Asked Questions (FAQs)
Reagent & Substrate Issues
Q1: How does the quality of my starting materials affect the reaction?
A1: The purity and stability of your carboxylic acid, amine, and coupling reagents are critical.
-
Carboxylic Acid/Amine Degradation: Some substrates can be sensitive to light, heat, or air, leading to degradation or polymerization.[2] It is advisable to check the purity of your starting materials by techniques like NMR or melting point analysis before use.[2]
-
Coupling Reagent Hydrolysis: Carbodiimide coupling reagents like EDC are moisture-sensitive and can rapidly hydrolyze, rendering them inactive.[2] Always store these reagents in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.[2] It is best to use freshly prepared solutions.[2]
-
Amine Purity: Impurities in the amine can compete in the reaction or inhibit it altogether.[2]
Q2: Could steric hindrance be the cause of my low yield?
A2: Yes, sterically hindered carboxylic acids or amines can significantly slow down or even prevent the reaction.[1][3] The bulky nature of the substituents can physically obstruct the approach of the activated carboxylic acid and the amine.[3] For particularly challenging sterically hindered substrates, converting the carboxylic acid to an acyl fluoride may be a more effective strategy as it minimizes steric hindrance between the coupling partners.[4]
Q3: What if my reactants are not fully dissolved?
A3: Poor solubility of any of the reactants is a common reason for low yields.[5][6] If reactants are not fully dissolved, the reaction will be slow and incomplete. It is crucial to screen a range of anhydrous solvents or solvent mixtures to find a system where all components are fully soluble.[6] Commonly used solvents include DMF, DCM, NMP, and THF.[2][5]
Reaction Condition Optimization
Q4: How critical is pH for EDC/NHS coupling reactions?
A4: The pH is one of the most critical parameters in EDC/NHS coupling. The reaction proceeds in two steps, each with a different optimal pH range.
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[7][8] MES buffer is a common choice for this step.[8]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine is more efficient at a physiological to slightly basic pH, from 7.0 to 8.5.[8] PBS is a commonly used buffer for this stage.[8]
A two-step protocol, where the activation is performed at a lower pH before raising it for the coupling step, is generally recommended.[7][9]
pH Optimization for EDC/NHS Coupling
| Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
|---|---|---|---|
| Carboxylic Acid Activation | 4.5 - 6.0[7][8] | MES[8] | Tris, Glycine, Acetate[8] |
| Amine Coupling | 7.0 - 8.5[8] | PBS, Borate, Bicarbonate[8] | Tris, Glycine, Acetate[8] |
Q5: Which solvent should I use for my amide coupling reaction?
A5: The choice of solvent is crucial as it affects reagent solubility and can influence the stability of reactive intermediates.[5]
-
Common Solvents: N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM) are frequently used.[5] NMP is often favored for its strong solvating properties.[5]
-
Solvent Quality: It is imperative to use high-purity, anhydrous solvents.[1] Water in the solvent can lead to the hydrolysis of the activated carboxylic acid intermediate.[1] DMF can also degrade over time to form dimethylamine, which can interfere with the reaction.[5]
-
Alternative Solvents: Studies have shown that more environmentally friendly solvents like 2-MeTHF can be suitable replacements for DCM and DMF in some cases.[10]
Q6: What is the role of a base in the coupling reaction, and which one should I use?
A6: A non-nucleophilic base is often added to the reaction mixture, especially when using aminium/uronium salt coupling reagents like HATU or HBTU.[1] The base is required to deprotonate the amine, increasing its nucleophilicity.[11]
-
Common Bases: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[6]
-
Potential for Racemization: Strong bases can increase the risk of racemization.[3] In such cases, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred.[3]
Side Reactions and Purification
Q7: I am observing significant side-product formation. How can I minimize this?
A7: Several side reactions can occur during amide coupling, leading to low yields of the desired product.
-
Hydrolysis: The activated carboxylic acid intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid.[1][12] This can be minimized by using anhydrous solvents and reagents.[1]
-
N-acylurea Formation: A common side reaction with carbodiimide reagents is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[13][14] The addition of auxiliaries like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by converting the O-acylisourea to a more stable active ester.[13][15]
-
Racemization: If the carboxylic acid has a chiral center, racemization can occur.[1] This can be minimized by using coupling additives like HOBt or OxymaPure and running the reaction at a lower temperature.[1]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Hydrolysis | Presence of water in the reaction mixture.[1] | Use anhydrous solvents and reagents.[1] |
| N-acylurea Formation | Rearrangement of the O-acylisourea intermediate.[13] | Add coupling additives like NHS or HOBt.[13][15] |
| Racemization | Loss of stereochemical integrity at a chiral center.[1] | Use additives like HOBt or OxymaPure; lower the reaction temperature.[1] |
| Guanidinium By-product | Reaction of the amine with some coupling reagents. | Optimize the order of addition of reagents. |
Q8: My reaction seems to have worked, but I'm losing a lot of product during purification. What can I do?
A8: Purification can be a significant source of yield loss, especially if the product has similar properties to the byproducts or unreacted starting materials.
-
DCU Removal: When using DCC as a coupling reagent, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[16] However, with DIC, the corresponding urea is more soluble and requires other purification methods.[17]
-
Chromatography: If column chromatography leads to significant product loss, consider alternative purification methods like recrystallization, distillation, or sublimation, depending on the properties of your product.[18] For amides, recrystallization from solvents like ethanol, acetone, or acetonitrile can be effective.[18]
-
Aqueous Workup: For water-soluble byproducts, such as the urea formed from EDC, an aqueous workup can be an effective purification step.[19]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This two-step protocol is generally preferred to minimize side reactions.[20]
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)[20]
-
Quenching Solution (e.g., hydroxylamine or ethanolamine)[20]
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in the Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[20] c. Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution. A molar excess of EDC and Sulfo-NHS is typically used.[7] d. Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[7][20]
-
Buffer Exchange (Optional but Recommended): a. Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.[7] This step also serves to adjust the pH for the coupling reaction.
-
Coupling to Amine: a. Immediately add the amine-containing molecule to the activated carboxylic acid solution. b. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[9] c. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C, with gentle mixing.[7]
-
Quenching: a. Add the Quenching Solution to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[9][20] b. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: a. Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or other chromatographic techniques.[9]
Caption: A typical experimental workflow for a two-step EDC/NHS amine coupling reaction.
Protocol 2: General Procedure for Amide Coupling using HATU
HATU is a highly effective coupling reagent, particularly for more challenging couplings.
Materials:
-
Carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.[1]
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by an appropriate method (e.g., column chromatography).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Enhancing the Solubility of 3,4-Dichloroisothiazole-5-carboxylic Acid for Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloroisothiazole-5-carboxylic acid. The focus is on enhancing the solubility of this compound to facilitate its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pale yellow solid.[1] Due to the presence of a carboxylic acid group, it is characterized as being soluble in polar solvents.[1] However, its solubility in neutral aqueous solutions is limited. It is anticipated to have better solubility in organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A2: Initially, ensure you are using a suitable polar organic solvent. If solubility is still an issue, gentle heating and sonication can help to increase the rate of dissolution. For aqueous solutions, adjusting the pH is the most effective method to enhance solubility.
Q3: How does pH affect the solubility of this compound in water?
A3: The solubility of this compound in aqueous solutions is highly dependent on pH. As a carboxylic acid, it is significantly more soluble in basic solutions (pH > 7) due to the formation of its highly polar and water-soluble carboxylate salt. Conversely, in acidic solutions (pH < 4), its solubility is expected to be very low as it exists predominantly in its non-ionized, less polar free acid form. A synthesis protocol notes that the product precipitates from a reaction mixture when the pH is adjusted to 3 with concentrated hydrochloric acid, indicating low solubility in acidic conditions.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent system can be an effective strategy. A mixture of water and a water-miscible organic solvent such as ethanol, methanol, or acetone can significantly improve solubility compared to water alone. The optimal ratio of the co-solvents will need to be determined experimentally for your specific reaction conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Compound will not dissolve in water. | The compound is in its free acid form, which has low aqueous solubility. | Increase the pH of the solution by adding a base (e.g., sodium hydroxide, potassium carbonate) to form the more soluble carboxylate salt. Aim for a pH above 7. |
| Compound precipitates out of solution during the reaction. | A change in the reaction mixture's pH towards acidic conditions. The reaction may be generating acidic byproducts. | Buffer the reaction mixture to maintain a basic pH. Alternatively, add a base periodically to neutralize any acid formed. |
| Compound is poorly soluble in a non-polar organic solvent. | The compound is a polar molecule. | It is recommended to use polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol or methanol. |
| Even in polar organic solvents, solubility is limited. | Saturation limit has been reached at room temperature. | Gentle heating of the solvent may increase the solubility. Be mindful of the compound's stability at elevated temperatures. |
Quantitative Solubility Data
| Solvent | Formula | Type | Estimated Solubility |
| Water (pH 3) | H₂O | Polar Protic | Very Low |
| Water (pH 7) | H₂O | Polar Protic | Low |
| Water (pH 9) | H₂O | Polar Protic | High (as salt) |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Highly Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Highly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: Enhancing Solubility via pH Adjustment (Salt Formation)
This protocol describes the formation of a soluble salt of this compound for use in aqueous reaction media.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
To a reaction vessel, add the desired amount of this compound.
-
Add a portion of the total required volume of deionized water.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired basic range (typically pH 8-9).
-
Add the remaining volume of deionized water to achieve the final desired concentration.
-
If necessary, adjust the final pH with small additions of NaOH or a suitable acid, ensuring the compound remains in solution.
Protocol 2: General Procedure for Determining Solubility
This protocol provides a method for estimating the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer and/or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble (e.g., DMSO) for analytical calibration.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and agitate it at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vial to confirm that excess solid is still present.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other analytical method.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision diagram for selecting a solubility enhancement strategy.
References
Technical Support Center: Catalyst Selection for 3,4-Dichloroisothiazole-5-carboxylic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloroisothiazole-5-carboxylic acid. It focuses on catalyst selection and reaction optimization for common transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for functionalizing this compound and its derivatives?
A1: The primary reactive sites are the carboxylic acid group at the C5 position and the chloro-substituents at the C3 and C4 positions. Common transformations include:
-
Amide Bond Formation: Coupling of the carboxylic acid with various amines.
-
Esterification: Reaction of the carboxylic acid with alcohols.
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to replace the chlorine atoms with new carbon or nitrogen substituents.
Q2: My palladium-catalyzed cross-coupling reaction is sluggish or fails entirely. What is the most likely cause?
A2: The sulfur atom in the isothiazole ring is a known poison for palladium catalysts.[1][2] It can coordinate to the metal center, blocking its catalytic activity. This often requires using a higher catalyst loading (2-5 mol%) or selecting ligands that are more resistant to sulfur poisoning.[1] Ensure all reagents and solvents are high purity and properly dried, as impurities like water or other Lewis bases can also deactivate the catalyst.[3]
Q3: How can I avoid ring-opening of the isothiazole core during my reaction?
A3: The isothiazole ring can be susceptible to cleavage, especially when using strong nucleophiles or bases. To minimize this risk:
-
Use Milder Bases: For reactions requiring a base, consider using inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong, nucleophilic bases. If a strong base is necessary for deprotonation, use a non-nucleophilic one like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[4]
-
Control Temperature: Perform reactions at the lowest effective temperature to reduce the rate of potential side reactions.[4]
Q4: I am observing a mixture of products in my Suzuki-Miyaura coupling. How can I improve regioselectivity?
A4: The chlorine at the C5 position (if the carboxylic acid is modified) is typically more reactive than the one at C3 in Suzuki couplings. To control selectivity, carefully optimize reaction conditions. A stepwise approach, where the more reactive site is functionalized first under milder conditions, can be effective for synthesizing molecules with different substituents at the C3 and C5 positions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Action |
| Catalyst Poisoning | Increase catalyst loading (e.g., Pd₂(dba)₃, 2-4 mol%) and ligand loading (e.g., XPhos, 4-8 mol%).[4] Use bulky, electron-rich phosphine ligands which are more robust. |
| Poor Boronic Acid Quality | Use fresh or recrystallized boronic acid. Consider using the more stable pinacol boronate esters instead.[4] |
| Ineffective Base/Solvent | Screen different bases. A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water (4:1).[4] |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acid.[4] Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[4] |
Problem 2: Failure of Buchwald-Hartwig Amination
| Potential Cause | Recommended Action |
| Incompatible Base | The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) allows for high reaction rates, but is incompatible with many electrophilic functional groups.[5] For substrates with sensitive groups, consider weaker bases like Cs₂CO₃ or K₃PO₄. |
| Ligand Choice | The ligand significantly influences the reaction scope. For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[6] For sterically hindered amines, bulky monophosphine ligands (e.g., XPhos, SPhos) are often required. |
| Challenging Amine Substrate | Ammonia is a particularly difficult coupling partner due to its tight binding with palladium.[6] Consider using an ammonia equivalent, such as a benzophenone imine or a silylamide, followed by hydrolysis.[6] |
Catalyst and Condition Selection Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent System | Typical Temperature (°C) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/Water/Methanol | Reflux |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/Water | 80 - 110 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene or Dioxane | 100 |
| PdCl₂(dppf) | None | Na₂CO₃ | DMF/Water | 90 |
Table 2: Reagents for Amide Coupling and Esterification
| Reaction | Coupling/Activating Agent | Catalyst/Additive | Solvent |
| Amide Coupling | HATU, HOBt/EDC | DIPEA | DMF, CH₂Cl₂ |
| Amide Coupling | SOCl₂ (to form acyl chloride) | None | Toluene, CH₂Cl₂ |
| Esterification | Dicyclohexylcarbodiimide (DCC) | 4-DMAP (3-10 mol%) | Anhydrous CH₂Cl₂ |
| Fischer Esterification | Alcohol (in excess) | H₂SO₄, TsOH (catalytic) | Alcohol (as solvent) |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add the 3,4-dichloro-5-(substituted)isothiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1).[4]
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4] The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Steglich Esterification
-
Preparation: In a round-bottom flask, dissolve the this compound (1.0 equiv.), the alcohol (1.1-1.5 equiv.), and a catalytic amount of 4-DMAP (0.1 equiv.) in anhydrous dichloromethane (CH₂Cl₂).[7]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv.) in CH₂Cl₂ dropwise.[7]
-
Reaction: Stir the mixture at 0 °C for 10 minutes and then allow it to warm to room temperature, stirring for an additional 3-5 hours.[7] A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Extraction: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography or recrystallization.[7]
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for catalyst selection and optimization.
Caption: Decision tree for selecting a reaction type.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: 3,4-Dichloroisothiazole-5-carboxylic acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloroisothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure after synthesizing this compound via hydrolysis of 3,4-dichloro-5-cyanoisothiazole?
A typical workup involves removing the reaction solvent (e.g., methanol) under reduced pressure.[1] The remaining aqueous solution is then acidified, typically with concentrated hydrochloric acid, to a pH of approximately 3 to precipitate the product.[1] The resulting solid is collected by filtration and washed with cold water to yield the final product, which can often be used directly in subsequent steps without further purification.[1]
Q2: After acidification, my product is not precipitating. What steps can I take?
If the product fails to precipitate, the solution may be too dilute. Further concentration under reduced pressure can help. Alternatively, the product can be isolated using liquid-liquid extraction. After concentrating the reaction mixture, the residue can be extracted with a suitable organic solvent like ethyl acetate.[2] The organic layers are then combined, dried, and the solvent is evaporated to yield the product, which can be further purified by crystallization.[2]
Q3: How can I improve the purity of my isolated this compound?
Common impurities may include unreacted starting materials or byproducts. If the product purity is insufficient for subsequent applications, purification can be achieved through several methods. One common technique is recrystallization from an appropriate solvent system.[3] A patented method involves extraction with ethyl acetate, followed by cooling to induce crystallization.[2] To maximize yield, the remaining mother liquor can be subjected to steam distillation to recover additional product.[2]
Q4: What is the recommended method for converting the carboxylic acid to an acid chloride for subsequent amide or ester synthesis?
This compound can be converted to its corresponding acid chloride using standard laboratory reagents.[4] Treatment with thionyl chloride (SOCl₂) is a common and effective method for this transformation.[5][6] A significant advantage of this reagent is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup procedure as they can be easily removed.[6][7]
Q5: What are the proper storage conditions for this compound?
To ensure stability, the compound should be stored at 2-8°C under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated Product | • Incomplete precipitation due to non-optimal pH.• Product remains dissolved in the filtrate.• Mechanical loss during transfer or washing. | • Carefully adjust the pH to ~3 using a pH meter.[1]• Concentrate the solution further before acidification.• Use ice-cold water for washing the filtered solid to minimize dissolution.[1]• Perform a secondary extraction on the filtrate with an organic solvent (e.g., ethyl acetate) to recover dissolved product. |
| Product Precipitates as an Oil | • Presence of impurities depressing the melting point.• Supersaturation of the solution. | • Attempt to induce crystallization by scratching the inside of the flask with a glass rod.• Add a seed crystal if available.• Triturate the oil with a non-polar solvent (e.g., hexanes) to solidify it.• Purify the crude material via column chromatography or recrystallization.[3] |
| Filtration is Very Slow or Clogged | • The precipitate consists of very fine particles. | • Allow the precipitate to "digest" by stirring the cold suspension for a longer period to encourage larger crystal growth.• Use a broader filter funnel (e.g., a Büchner funnel) with filter paper of the correct pore size.• Use a filter aid such as Celite® by layering it on the filter paper before filtration. |
| Emulsion Forms During Extraction | • Vigorous shaking of the separatory funnel.• High concentration of reagents or products. | • Do not shake vigorously; instead, gently invert the separatory funnel multiple times to mix the layers.• Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.• Allow the mixture to stand for an extended period.• If the emulsion persists, filter the mixture through a pad of Celite®. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18480-53-0 | [1][8][9] |
| Molecular Formula | C₄HCl₂NO₂S | [8][9][10] |
| Molecular Weight | 198.03 g/mol | [8][10] |
| Appearance | Pale yellow or white solid | [1][10] |
| Melting Point | 175-177 °C | [9] |
| Boiling Point | 205.9 °C at 760 mmHg | [9] |
| Purity | ≥96% | [8] |
| Storage | 2-8 °C, Inert Atmosphere |
Experimental Protocols
Protocol 1: Workup by Acidic Precipitation
This protocol is based on the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[1]
-
Solvent Removal: After the reaction is deemed complete by a monitoring technique like TLC, concentrate the reaction mixture under reduced pressure to remove the organic solvent (e.g., methanol).[1]
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 3.[1]
-
Precipitation and Isolation: A white or pale yellow solid should precipitate. Continue stirring the slurry in the ice bath for a period to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove residual acids and salts.[1]
-
Drying: Dry the purified solid, for instance, in a vacuum oven, to obtain this compound.
Protocol 2: Workup by Extraction and Crystallization
This protocol is an alternative for isolating the product, particularly if precipitation is problematic.[2]
-
Solvent Removal: Concentrate the initial reaction mixture by distillation under reduced pressure.[2]
-
Extraction: To the residue, add a suitable organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and extract the aqueous layer. Repeat the extraction of the aqueous layer to maximize recovery.[2]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Crystallization: Filter off the drying agent and concentrate the organic solution under reduced pressure. Cool the concentrated solution to induce crystallization of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration and dry them.
-
Secondary Recovery (Optional): The mother liquor can be concentrated and subjected to steam distillation to recover any remaining product.[2]
Visualizations
The following diagrams illustrate the logical workflows for the described workup procedures.
Caption: Workflow for product isolation via precipitation.
References
- 1. This compound | 18480-53-0 [chemicalbook.com]
- 2. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 18480-53-0 [chemnet.com]
- 10. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
Technical Support Center: Scale-Up Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid
This guide provides technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,4-Dichloroisothiazole-5-carboxylic acid. It addresses common challenges and frequently asked questions to ensure a safe and efficient transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound? A1: The most frequently cited method is the alkaline hydrolysis of 3,4-dichloro-5-cyanoisothiazole.[1] This involves reacting the cyano-isothiazole starting material with a base, such as sodium hydroxide, in a solvent like methanol.[1] The reaction is typically followed by acidification to precipitate the desired carboxylic acid product.[1]
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concerns involve handling the hazardous materials and managing the reaction conditions. This compound and its precursors are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[2][3] When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area.[2] Additionally, the hydrolysis reaction can be exothermic, and proper temperature control is necessary to prevent runaway reactions.
Q3: What are the recommended storage conditions for the final product? A3: this compound should be stored in a well-ventilated place with the container tightly closed.[2] It is recommended to store it under an inert atmosphere (like nitrogen or argon) at temperatures between 2-8°C.[4]
Q4: What is the typical purity of the product synthesized via the nitrile hydrolysis route? A4: Commercially available products, often synthesized via similar routes, typically have a purity of 97-99%.[1] The crude product obtained after precipitation can often be used directly in subsequent steps without further purification, depending on the requirements of the next stage of synthesis.[1]
Q5: Can you provide the key physical and chemical properties for this compound? A5: Yes, the key properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 18480-53-0 | [1] |
| Molecular Formula | C₄HCl₂NO₂S | [5] |
| Molecular Weight | 198.03 g/mol | [5] |
| Appearance | Off-white to light yellow powder/solid | [4] |
| Melting Point | 175-177 °C | [2] |
| Boiling Point | 205.9 °C at 760 mmHg | [2] |
| Density | 1.824 g/cm³ | [2] |
| pKa | 0.74 ± 0.28 (Predicted) | [4] |
Troubleshooting Guide
Q: My reaction appears to be stalled or incomplete, as monitored by TLC. What should I do? A: An incomplete reaction can be due to several factors when scaling up:
-
Poor Mixing: Ensure that the agitation in the reactor is sufficient to keep the starting material suspended and in contact with the sodium hydroxide solution. Dead zones in large reactors can lead to localized areas of low reactivity.
-
Temperature Control: Check that the internal temperature of the reactor is maintained at the target (e.g., 40°C).[1] In larger vessels, heat transfer can be less efficient, so the jacket temperature may need to be adjusted to achieve the desired internal temperature.
-
Reagent Quality/Stoichiometry: Verify the quality and concentration of the sodium hydroxide solution. Ensure that the molar ratio of base to the nitrile is correct. On a large scale, inaccuracies in weighing or charging reagents can have a significant impact.
Q: The yield of my precipitated product is lower than expected. What are the potential causes? A: Low yield is a common scale-up issue. Consider the following:
-
Incomplete Precipitation: The pH must be carefully adjusted to ensure full precipitation of the carboxylic acid. A target pH of 3 is recommended.[1] On a large scale, ensure the acid is added slowly and with good mixing to avoid localized pH drops and to allow for accurate measurement.
-
Product Solubility: While the product is washed with cold water to remove salts, using excessively large volumes of wash solvent or washing at too high a temperature can lead to product loss due to solubility.
-
Side Reactions: In alkaline hydrolysis of nitriles, if the conditions are too harsh (e.g., temperature too high or reaction time too long), degradation of the starting material or product can occur. Monitor the reaction progress closely to avoid over-processing.
Q: The color of my final product is off-white or yellow. How can I improve its appearance? A: An off-white or yellow color may indicate the presence of impurities.
-
Starting Material Quality: Ensure the purity of the starting 3,4-dichloro-5-cyanoisothiazole. Impurities in the starting material will likely carry through the reaction.
-
Purification: If a higher purity product is required, recrystallization can be performed. The carboxylic acid group allows for solubility in some polar organic solvents.[6] Experiment with different solvent systems to find one that effectively removes the colored impurities upon cooling.
-
Reaction Conditions: Overheating during the reaction or the methanol removal step can sometimes lead to the formation of colored byproducts. Ensure vacuum distillation is performed at a controlled temperature.
Experimental Protocols
Scale-Up Protocol for Synthesis of this compound
This protocol is adapted from a laboratory procedure for a larger scale (e.g., 50 L reactor).
Reagents:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
-
Deionized Water (chilled)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with crude 3,4-dichloro-5-cyanoisothiazole (1.0 eq). Under nitrogen, add methanol (approx. 2.4 L per kg of starting material).
-
Initiating Reaction: Begin agitation. Slowly add the 45% sodium hydroxide solution (approx. 0.7 L per kg of starting material) while monitoring the internal temperature.
-
Reaction Execution: Heat the reaction mixture to an internal temperature of 40°C.[1] Maintain this temperature and continue stirring for approximately 2 hours.
-
Scale-Up Consideration: The addition of NaOH may be exothermic. Control the addition rate to maintain the temperature below 45°C. In a large reactor, efficient heat removal via the jacket is critical.
-
-
Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them via TLC or HPLC until the starting material is no longer detected.[1]
-
Solvent Removal: Once the reaction is complete, cool the mixture to 20-25°C. Concentrate the mixture under reduced pressure to remove the methanol.
-
Scale-Up Consideration: Ensure the vacuum system is appropriately sized for the reactor volume to allow for efficient solvent removal without excessive heating.
-
-
Precipitation: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 3.[1]
-
Scale-Up Consideration: This is a critical step. The addition of concentrated acid is highly exothermic. Add the acid at a controlled rate, ensuring the cooling system of the reactor is active to maintain a safe temperature. Good mixing is essential for uniform precipitation.
-
-
Product Isolation: Collect the resulting white precipitate by filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Scale-Up Consideration: On a large scale, a centrifuge or a filter press may be used for more efficient filtration and dewatering of the product.
-
-
Drying: Dry the solid product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis process.
References
- 1. This compound | 18480-53-0 [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 18480-53-0 [sigmaaldrich.com]
- 4. This compound | 18480-53-0 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Antifungal Activity of 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to existing antimicrobial agents necessitates the discovery and development of novel antifungal compounds. Derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid have shown significant promise as a scaffold for new fungicides. This guide provides a comparative analysis of the antifungal activity of various derivatives, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to support further research and development in this area.
I. Comparative Antifungal Activity
The antifungal efficacy of this compound derivatives has been evaluated against a range of fungal pathogens. The following tables summarize the in vitro and in vivo activities of representative compounds from different chemical series, compared with commercial fungicides.
In Vitro Fungicidal Activity
The in vitro antifungal activity is typically assessed by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of 3,4-Dichloroisothiazole-Based Strobilurin Derivatives against Various Plant Pathogens [1]
| Compound | Erysiphe graminis | Puccinia sorghi Schw | Other Pathogens |
| 1c | Excellent Efficacy | - | Broad Spectrum |
| 7a | Excellent Efficacy | Excellent Efficacy | Broad Spectrum |
| Commercial Fungicides (for comparison) | |||
| Azoxystrobin | - | - | EC50 = 4.04 (against Sclerotinia sclerotiorum)[2] |
| Oxathiapiprolin | - | - | EC50 = 5.98 (against Sclerotinia sclerotiorum)[2] |
Note: Specific EC50 values for each pathogen were not detailed in the provided search results, but the compounds were highlighted for their potent activity.
Table 2: In Vitro Antifungal Activity of Isothiazole-Thiazole Derivatives [2][3]
| Compound | Target Organism | EC50 (mg L⁻¹) |
| 6u | Pseudoperonospora cubensis | 0.046 |
| 6u | Phytophthora infestans | 0.20 |
In Vivo Fungicidal Activity
In vivo assays provide a more comprehensive assessment of a compound's potential by evaluating its efficacy in a living organism.
Table 3: In Vivo Antifungal Activity of Isothiazole-Thiazole Derivatives against Oomycetes [2][3]
| Compound | Target Organism | Concentration (mg L⁻¹) | Inhibition (%) |
| 6a-6u (most) | Pseudoperonospora cubensis | 100 | 100 |
| 6a-6u (most) | Phytophthora infestans | 100 | 100 |
II. Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and extension of these findings.
In Vitro Antifungal Bioassay
The in vitro antifungal activity of the synthesized compounds is commonly determined using the mycelial growth rate method.
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), are added to the molten PDA at desired final concentrations (e.g., 50 µg/mL).[1] A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control group.
-
EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used, and the data are analyzed using a suitable statistical method.
In Vivo Antifungal Bioassay (Example: Control of Cucumber Downy Mildew)
-
Plant Cultivation: Cucumber plants are grown to a specific developmental stage (e.g., two-leaf stage).
-
Compound Application: The test compounds are formulated as an emulsion and sprayed onto the cucumber leaves. Control plants are sprayed with a blank formulation.
-
Inoculation: After the sprayed leaves have dried, they are inoculated with a spore suspension of Pseudoperonospora cubensis.
-
Incubation: The inoculated plants are maintained in a high-humidity environment at an appropriate temperature to facilitate infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 7 days), the disease severity on the leaves is assessed and compared to the control group to calculate the protective effect.
III. Mechanism of Action and Synthesis Overview
Proposed Mechanisms of Action
Derivatives of this compound exhibit diverse mechanisms of action, contributing to their broad-spectrum antifungal activity.
-
Systemic Acquired Resistance (SAR): Some derivatives, particularly isothiazole-thiazoles, have been shown to induce SAR in plants.[2][3][4] This is a "priming" of the plant's defense system, leading to enhanced resistance against subsequent pathogen attacks. The upregulation of the pathogenesis-related gene pr1 suggests the activation of the salicylic acid (SA) signaling pathway.[2][3]
-
Inhibition of Oxysterol-Binding Protein (OSBP): The isothiazole-thiazole derivative 6u is suggested to target the oxysterol-binding protein (PcORP1), which is the same target as the commercial fungicide oxathiapiprolin.[2][3]
-
Mitochondrial Respiration Inhibition: The 3,4-dichloroisothiazole-based strobilurin derivatives are designed to target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] This inhibition disrupts cellular energy production, leading to fungal cell death. Strobilurins are known Qo-site inhibitors of this complex.[1]
Caption: Proposed mechanisms of action for different classes of 3,4-Dichloroisothiazole derivatives.
General Synthesis Workflow
The synthesis of these derivatives typically involves multi-step chemical reactions. The following diagram illustrates a generalized workflow for the synthesis of isothiazole-thiazole and strobilurin derivatives.
References
- 1. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective fungicides is a critical endeavor in safeguarding global food security and advancing agricultural sustainability. This guide provides an objective comparison of the fungicidal performance of emerging 3,4-Dichloroisothiazole-5-carboxylic acid derivatives against established commercial fungicides. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in the discovery and development of next-generation crop protection agents.
Quantitative Performance Analysis
The in vitro fungicidal efficacy of several novel this compound derivatives has been evaluated against a panel of economically important plant pathogens. The following tables summarize the half-maximal effective concentration (EC50) values, a key indicator of a compound's potency, alongside comparative data for the widely used commercial fungicides, Azoxystrobin and Oxathiapiprolin. Lower EC50 values denote higher antifungal activity.
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
| Isothiazole-Thiazole Derivative 6u | Pseudoperonospora cubensis | 0.046 | [1][2] |
| Isothiazole-Thiazole Derivative 6u | Phytophthora infestans | 0.20 | [1][2] |
| Isothiazole-Thiazole Derivative 6b | Sclerotinia sclerotiorum | 0.22 | [1] |
| Isothiazole-Thiazole Derivative 6c | Sclerotinia sclerotiorum | 0.53 | [1] |
| Isothiazole-Thiazole Derivative 6o | Alternaria solani | 8.92 | [1] |
| Isothiazole-Thiazole Derivative 6s | Alternaria solani | 7.84 | [1] |
| Coumarin Ester Derivative 2ai | Alternaria solani | 2.90 - 5.56 | [3][4] |
| Coumarin Ester Derivative 2ai | Botrytis cinerea | 2.90 - 5.56 | [3][4] |
| Coumarin Ester Derivative 2ai | Cercospora arachidicola | 2.90 - 5.56 | [3][4] |
| Coumarin Ester Derivative 2ai | Physalospora piricola | 2.90 - 5.56 | [3][4] |
| Coumarin Ester Derivative 2ai | Sclerotinia sclerotiorum | 2.90 - 5.56 | [3][4] |
| Isothiazole-based Strobilurin 7a | Erysiphe graminis | - | [5] |
| Isothiazole-based Strobilurin 7a | Puccinia sorghi Schw | - | [5] |
| Fungicide | Target Pathogen | EC50 (mg/L) | Reference |
| Azoxystrobin | Sclerotinia sclerotiorum | 4.04 | [1] |
| Azoxystrobin | Alternaria solani | 185.42 | [1] |
| Azoxystrobin | Rhizoctonia solani | 14.13 - 16.68 | [6] |
| Azoxystrobin | Cercospora zeae-maydis | 0.003 - 0.031 | [7] |
| Azoxystrobin | Aspergillus flavus | 0.12 - 297.22 | [8] |
| Azoxystrobin | Alternaria solani (baseline) | 0.011 - 0.090 | [9] |
| Azoxystrobin | Sclerotinia sclerotiorum | 0.1127 - 0.6163 | [10] |
| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 | [1] |
| Oxathiapiprolin | Alternaria solani | 296.60 | [1] |
| Oxathiapiprolin | Pseudoperonospora cubensis | 0.00031 | [11][12] |
| Oxathiapiprolin | Phytophthora capsici | 0.000561 (mean) | [13] |
| Oxathiapiprolin | Oomycetes (general) | 0.0001 - 0.01 | [14] |
Experimental Protocols
A fundamental aspect of comparative analysis is the standardization of experimental methodologies. The following protocols are representative of the techniques used to generate the in vitro fungicidal activity data presented above.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves multi-step reactions starting from this compound. For instance, the synthesis of isothiazole-thiazole derivatives involves the reaction of this compound with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide, which is then reacted with a Grignard reagent.[1] Subsequent steps involve substitution and condensation reactions to yield the final derivatives.[1] Similarly, the synthesis of isothiazole-based strobilurins and coumarin esters involves the amidation or esterification of the carboxylic acid group with various pharmacophores.[3][4][5]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay is a standard method for determining the efficacy of fungicidal compounds.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., acetone or DMSO), is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be consistent across all treatments and not affect fungal growth.
-
Plate Preparation: The fungicide-amended PDA is poured into sterile Petri dishes (typically 90 mm in diameter) and allowed to solidify. Control plates containing only the solvent are also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at a temperature and duration optimal for the specific fungus being tested (e.g., 25-28°C for several days).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The EC50 value is determined by probit analysis of the inhibition percentages at different concentrations of the fungicide.
Mechanism of Action and Signaling Pathways
Research suggests that certain this compound derivatives may employ a dual mode of action, combining direct antifungal activity with the induction of the plant's own defense mechanisms.
Direct Antifungal Activity
Some derivatives, particularly the isothiazole-thiazole series, are proposed to target the oxysterol-binding protein (OSBP) in oomycetes, a mode of action similar to the commercial fungicide oxathiapiprolin.[1][2] OSBPs are involved in lipid transport and signaling, and their inhibition disrupts essential cellular processes in the pathogen.[11][12] Other derivatives, such as those incorporating an imidazole moiety, are suggested to inhibit the cytochrome P450-dependent sterol 14α-demethylase, a mechanism shared with azole fungicides.[15]
Induction of Systemic Acquired Resistance (SAR)
Several studies have indicated that 3,4-dichloroisothiazoles can induce Systemic Acquired Resistance (SAR) in plants.[1][2] SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen attack or treatment with certain chemical elicitors. A key signaling molecule in the SAR pathway is salicylic acid (SA).
The following diagram illustrates a simplified overview of the experimental workflow for evaluating fungicidal activity and a conceptual representation of the Salicylic Acid (SA) signaling pathway involved in Systemic Acquired Resistance (SAR).
Conclusion
The preliminary data on this compound derivatives are promising, with several compounds demonstrating potent in vitro activity against a range of plant pathogens, in some cases exceeding the efficacy of commercial standards like Azoxystrobin and Oxathiapiprolin. The potential for a dual mode of action, combining direct fungicidal effects with the induction of host plant resistance, makes this class of compounds particularly interesting for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such research and contribute to the development of innovative and sustainable solutions for crop protection.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of azoxystrobin on tobacco leaf microbial composition and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activity of the novel fungicide oxathiapiprolin against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3,4-Dichloroisothiazole-5-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-dichloroisothiazole-5-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potent fungicidal and antiviral agents. The information presented is supported by experimental data to aid in the development of novel crop protection agents.
Introduction
This compound and its derivatives have emerged as a promising class of compounds in agrochemical research. These molecules exhibit a dual mechanism of action: direct fungicidal activity against a broad spectrum of plant pathogens and the induction of systemic acquired resistance (SAR) in plants, providing long-lasting protection. This guide delves into the structural modifications of the core this compound scaffold, primarily focusing on amide and ester analogs, and their corresponding impact on biological activity.
Fungicidal Activity of Amide Analogs
A series of this compound amides have been synthesized and evaluated for their in vitro fungicidal activity against various plant pathogens. The data reveals that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antifungal potency.
Table 1: In Vitro Fungicidal Activity of 3,4-Dichloroisothiazole-5-carboxamide Analogs
| Compound ID | R Group (Substituent on Amide) | Pathogen | Inhibition (%) at 50 µg/mL |
| IIIa | Phenyl | Alternaria solani | 65.4 |
| IIIb | 4-Methylphenyl | Alternaria solani | 72.1 |
| IIIc | 4-Chlorophenyl | Alternaria solani | 85.3 |
| IIId | 4-Methoxyphenyl | Alternaria solani | 78.6 |
| IIIe | 2,4-Dichlorophenyl | Alternaria solani | 92.5 |
| IIIf | Benzyl | Alternaria solani | 58.2 |
| IIIg | Cyclohexyl | Alternaria solani | 45.7 |
| IIIh | n-Butyl | Alternaria solani | 32.1 |
| IIIi | 2-Cyano-phenyl | Alternaria solani | 75.8 |
| IIIj | 4-Nitrophenyl | Alternaria solani | 88.9 |
Structure-Activity Relationship (SAR) Insights for Amide Analogs:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen generally lead to higher fungicidal activity compared to aliphatic substituents. For instance, compounds with phenyl (IIIa) and substituted phenyl groups (IIIb-e, IIIi, IIIj) showed significantly better inhibition than those with benzyl (IIIf), cyclohexyl (IIIg), or n-butyl (IIIh) groups.
-
Electronic Effects of Phenyl Ring Substitution: Electron-withdrawing groups on the phenyl ring tend to enhance fungicidal activity. The presence of chloro (IIIc, IIIe) and nitro (IIIj) groups resulted in potent inhibition. The compound with a 2,4-dichlorophenyl substituent (IIIe) exhibited the highest activity against Alternaria solani.
-
Steric Factors: While electronic effects appear dominant, steric factors also influence activity, though to a lesser extent in the studied series.
Fungicidal Activity of Ester Analogs
The esterification of molecules containing the 3,4-dichloroisothiazole moiety has also been explored to enhance fungicidal efficacy. A study on coumarin ester derivatives incorporating the 3,4-dichloroisothiazole scaffold provides valuable insights.
Table 2: In Vitro Fungicidal Activity of 4-(3,4-Dichloroisothiazole)-7-hydroxy Coumarin Ester Analogs
| Compound ID | R Group (Ester Substituent) | Alternaria solani EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) | Cercospora arachidicola EC₅₀ (µg/mL) | Physalospora piricola EC₅₀ (µg/mL) | Sclerotinia sclerotiorum EC₅₀ (µg/mL) |
| 1a (Lead) | H | 1.92 | 9.37 | 3.14 | 4.58 | 2.76 |
| 2ai | 2,4-Dichlorobenzoyl | 2.90 | 5.56 | 3.87 | 4.12 | 3.21 |
| 2ar | 2-Nitrobenzoyl | 7.81 | >50 | 6.25 | 8.93 | 11.45 |
| 2bg | 4-Trifluoromethylbenzoyl | 10.23 | >50 | 9.87 | 12.54 | 15.67 |
Structure-Activity Relationship (SAR) Insights for Ester Analogs:
-
Esterification of the 7-hydroxy group of the coumarin lead compound (1a) with various substituted benzoyl groups resulted in analogs with comparable, and in some cases, slightly reduced in vitro fungicidal activity.[1]
-
Compound 2ai, with a 2,4-dichlorobenzoyl group, displayed a broad spectrum of activity, comparable to the lead compound 1a.[1]
-
In vivo assays demonstrated that compounds 1a, 2ar, and 2bg showed excellent efficacy against Pseudoperonospora cubensis at a concentration of 25 µg/mL, suggesting that in vitro activity does not always directly correlate with in vivo performance.[1]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several 3,4-dichloroisothiazole-5-carboxamide analogs have demonstrated promising activity against the Tobacco Mosaic Virus (TMV), primarily through the induction of systemic acquired resistance.
Table 3: Anti-TMV Activity of 3,4-Dichloroisothiazole-5-carboxamide Analogs
| Compound ID | R Group (Substituent on Amide) | Inactivation Effect (%) at 500 µg/mL | Protective Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL |
| IIIa | Phenyl | 45.2 | 51.3 | 38.7 |
| IIIi | 2-Cyano-phenyl | 42.9 | 55.1 | 40.2 |
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
The antiviral and some of the fungicidal effects of 3,4-dichloroisothiazole derivatives are attributed to their ability to act as chemical elicitors, triggering the plant's innate immune system. This process, known as Systemic Acquired Resistance (SAR), is primarily mediated by the salicylic acid (SA) signaling pathway.
Caption: Salicylic Acid (SA) signaling pathway induced by 3,4-dichloroisothiazole analogs.
Upon recognition by plant receptors, these chemical elicitors trigger a cascade of downstream events, including a rapid burst of reactive oxygen species (ROS) and the accumulation of salicylic acid. SA, a key plant defense hormone, activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which in turn modulates the expression of a battery of pathogenesis-related (PR) genes. The products of these genes contribute to the establishment of a long-lasting, broad-spectrum resistance against subsequent pathogen attacks.
Experimental Protocols
In Vitro Fungicidal Assay (Mycelium Growth Inhibition)
This protocol is adapted from the methodologies described for testing the fungicidal activity of isothiazole derivatives.
Objective: To determine the inhibitory effect of test compounds on the mycelial growth of various plant pathogenic fungi.
Materials:
-
Test compounds (this compound analogs)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Alternaria solani, Botrytis cinerea)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Media: Autoclave PDA medium and cool to 50-60 °C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For the control, add an equivalent volume of DMSO. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of a 3-4 day old culture of the test fungus, in the center of each Petri dish.
-
Incubation: Incubate the plates at 25 ± 1 °C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:
-
C = Average diameter of the fungal colony in the control group
-
T = Average diameter of the fungal colony in the treatment group
-
Caption: Experimental workflow for the in vitro fungicidal assay.
In Vivo Anti-TMV Assay (Half-Leaf Method)
This protocol is a standard method for evaluating the protective, curative, and inactivating effects of compounds against TMV.
Objective: To assess the antiviral activity of test compounds against Tobacco Mosaic Virus in vivo.
Materials:
-
Test compounds
-
Nicotiana glutinosa plants at the 6-8 leaf stage
-
TMV suspension (e.g., 6 × 10⁻³ mg/mL)
-
Phosphate buffer (0.01 M, pH 7.0)
-
Carborundum (abrasive)
Procedure:
-
Protective Effect:
-
Select healthy, uniform leaves of N. glutinosa.
-
Smear a solution of the test compound (e.g., 500 µg/mL) on the left side of each leaf. The right side is treated with solvent as a control.
-
After 12 hours, inoculate the entire leaf with TMV suspension by gently rubbing with a cotton swab dusted with carborundum.
-
Rinse the leaves with water after inoculation.
-
-
Curative Effect:
-
Inoculate the entire leaf with TMV as described above.
-
After 12 hours, smear a solution of the test compound on the left side of each leaf. The right side is treated with solvent as a control.
-
-
Inactivation Effect:
-
Mix the test compound solution with the TMV suspension in a 1:1 ratio and let it stand for 30 minutes.
-
Inoculate the left side of the leaf with this mixture. The right side is inoculated with a mixture of the solvent and TMV suspension as a control.
-
-
Incubation and Data Collection:
-
Keep the plants in a greenhouse for 3-4 days.
-
Count the number of local lesions on both the treated and control halves of each leaf.
-
-
Calculation of Inhibition: Inhibition (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] × 100
Conclusion
The this compound scaffold is a versatile platform for the development of novel agrochemicals. The structure-activity relationship studies on its amide and ester analogs highlight key structural features that govern their fungicidal and antiviral activities. For the amide series, the presence of electron-withdrawing groups on an aromatic substituent at the amide nitrogen is crucial for high fungicidal potency. While the ester analogs of the coumarin-isothiazole hybrids show promise, further optimization is needed to consistently surpass the activity of the parent compounds. The ability of these compounds to induce systemic acquired resistance via the salicylic acid pathway presents an attractive secondary mechanism of action, offering a more sustainable approach to disease management in agriculture. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the continued exploration and development of this important class of molecules.
References
A Comparative Guide to the Biological Activity of Halogenated Isothiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of halogenated isothiazole carboxylic acids and their derivatives. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.
Comparative Biological Activity Data
The biological activities of halogenated isothiazole carboxylic acids and related derivatives are diverse, with prominent antimicrobial and enzyme-inhibitory properties. The following tables summarize the minimum inhibitory concentrations (MIC) against various bacterial strains and the half-maximal inhibitory concentrations (IC50) against specific enzymes.
Antimicrobial Activity
Halogenated isothiazole and thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Thiazole/Isothiazole Derivatives against various bacterial strains.
| Compound Class | Specific Derivative(s) | Target Organism(s) | MIC Range | Reference(s) |
| Halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives | Not specified | Staphylococcus epidermidis, Staphylococcus aureus | 1.56-6.25 µM | --INVALID-LINK-- |
| Chlorinated thiazolidinone derivative | 16d | Gram-positive bacteria (including MRSA, Listeria monocytogenes, MDR S. epidermidis) | 8 - 64 µg/mL | --INVALID-LINK-- |
| Chlorinated thiazolidinones | 4a, 4b, 4c | Escherichia coli TolC-mutant | 16 µg/mL | --INVALID-LINK-- |
| Thiazole Schiff bases | Compounds 17 and 18 | Gram-positive and Gram-negative bacteria | Not specified | --INVALID-LINK-- |
| Bisthiazolyl hydrazones | Compound 42 | Streptococcus pneumoniae, Bacillus subtilis | 0.03 µg/mL, 0.06 µg/mL | --INVALID-LINK-- |
| Halogenated Pyrrolopyrimidines | Bromo and iodo derivatives | Staphylococcus aureus | 8 mg/L | --INVALID-LINK-- |
| Halogenated Pyrrolopyrimidines with betatide | Bromo and iodo derivatives | Staphylococcus aureus | 1–2 mg/L | --INVALID-LINK-- |
Enzyme Inhibition
Certain halogenated isothiazole derivatives have been identified as potent inhibitors of key enzymes implicated in disease, such as human leukocyte elastase (HLE) and bacterial histidine kinases.
Table 2: Inhibitory Activity (IC50) of Halogenated Isothiazole Derivatives against specific enzymes.
| Compound Class | Specific Derivative(s) | Target Enzyme | IC50 Value | Reference(s) |
| 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Compound 21 | Human Leukocyte Elastase (HLE) | 3.1 µM | --INVALID-LINK-- |
| Halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives | Not specified | YycG histidine kinase | Not specified | --INVALID-LINK-- |
| 3,3-diethylazetidine-2,4-dione based thiazoles | Compounds 3c, 3e, 3h | Human Neutrophil Elastase (HNE) | 35.02–44.59 nM | --INVALID-LINK-- |
| Sesquiterpene lactones | Podachaenin | Human Neutrophil Elastase (HNE) | 7 µM | --INVALID-LINK-- |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of biological data. This section outlines the methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (halogenated isothiazole carboxylic acids) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Aseptically dispense sterile broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Human Leukocyte Elastase (HLE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HLE using a fluorogenic or chromogenic substrate.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.
-
HLE Solution: Prepare a working solution of purified human leukocyte elastase in the assay buffer.
-
Substrate Solution: Prepare a solution of a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (halogenated isothiazole carboxylic acids) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, HLE solution, and inhibitor solution to the wells of a microtiter plate.
-
Include control wells containing enzyme and buffer (no inhibitor) and blank wells with buffer only.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) or absorbance kinetically over a period of 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by halogenated isothiazole carboxylic acids can aid in understanding their mechanism of action and in designing further experiments.
YycG/YycF (WalK/WalR) Two-Component System in Staphylococcus aureus
The YycG/YycF (also known as WalK/WalR) two-component system is essential for cell viability in many Gram-positive bacteria, including Staphylococcus aureus. It plays a crucial role in regulating cell wall metabolism and biofilm formation.[1][2][3][4] Halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives have been identified as inhibitors of the YycG histidine kinase, making this pathway a key target for novel antibacterial agents.
Caption: The YycG/YycF two-component signaling pathway in S. aureus and its inhibition.
Human Leukocyte Elastase (HLE) Inhibition
Human leukocyte elastase is a serine protease involved in various inflammatory diseases. Its inhibition is a key therapeutic strategy.
Caption: Inhibition of Human Leukocyte Elastase (HLE) by a competitive inhibitor.
Experimental Workflow for Antimicrobial Drug Discovery
The process of discovering and evaluating new antimicrobial agents involves a series of well-defined steps, from initial screening to more detailed characterization.
Caption: A typical experimental workflow for the discovery and development of new antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives: Fungicidal and Anticancer Potential
Fungicidal Activity of Ester Derivatives
Recent studies have explored the fungicidal effects of ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins. The following table summarizes the in vitro fungicidal activity (EC50 values) of selected derivatives against various plant pathogens.
| Compound | Alternaria solani (EC50, µg/mL) | Botrytis cinereal (EC50, µg/mL) | Cercospora arachidicola (EC50, µg/mL) | Physalospora piricola (EC50, µg/mL) | Sclerotinia sclerotiorum (EC50, µg/mL) |
| 1a (Lead Compound) | 9.37 | 1.92 | 3.84 | 3.21 | 2.65 |
| 2ai | 5.56 | 2.90 | 4.87 | 4.33 | 3.12 |
In vivo bioassays also demonstrated that compounds 1a , 2ar , and 2bg exhibited excellent efficacy against Pseudoperonospora cubensis at a concentration of 25 µg/mL[1]. These findings suggest that the 3,4-dichloroisothiazole moiety is a key pharmacophore for potent fungicidal activity.
Anticancer Potential and Mechanism of Action
While direct IC50 values for the anticancer activity of 3,4-Dichloroisothiazole-5-carboxylic acid derivatives are not extensively documented, the broader class of thiazole and isothiazole derivatives has demonstrated significant antiproliferative effects. Studies on various thiazole derivatives have shown that these compounds can induce apoptosis in cancer cells through the caspase signaling pathway.[2][3][4]
The proposed mechanism involves the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (like caspase-3), leading to the cleavage of cellular proteins and ultimately, programmed cell death.
Experimental Protocols
Determination of Fungicidal Activity (EC50)
The half-maximal effective concentration (EC50) values for fungicidal activity were determined using the mycelium growth rate method.
-
Compound Preparation: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Culture Medium Preparation: Potato dextrose agar (PDA) medium was prepared and autoclaved.
-
Incorporation of Compounds: The stock solutions of the test compounds were added to the molten PDA at various concentrations.
-
Inoculation: Mycelial plugs of the test fungi were inoculated onto the center of the PDA plates containing the test compounds.
-
Incubation: The plates were incubated at a controlled temperature (typically 25-28°C) for a specified period.
-
Measurement: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control group (without the compound).
-
EC50 Calculation: The EC50 values were calculated by probit analysis based on the inhibition data.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of compounds.[5][6][7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the caspase signaling pathway, a likely target for the anticancer activity of isothiazole derivatives, and a typical experimental workflow for determining IC50 values.
Caption: Caspase signaling pathway leading to apoptosis.
Caption: Experimental workflow for IC50 determination.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Isothiazole and Thiazole Carboxylic Acids in Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of robust and sustainable agricultural practices has led to a burgeoning interest in the development of novel agrochemicals. Among these, heterocyclic compounds, particularly isothiazole and thiazole carboxylic acids and their derivatives, have emerged as promising candidates for crop protection and yield enhancement. This guide provides an objective comparison of the agricultural applications of these two classes of compounds, supported by experimental data, to aid researchers and professionals in the field.
At a Glance: Isothiazole vs. Thiazole Carboxylic Acids in Agriculture
| Feature | Isothiazole Carboxylic Acid Derivatives | Thiazole Carboxylic Acid Derivatives |
| Primary Agricultural Use | Fungicides, Plant Defense Inducers (Systemic Acquired Resistance) | Fungicides, Plant Growth Regulators |
| Primary Mode of Action | Inhibition of Oxysterol-Binding Protein (OSBP), Induction of Salicylic Acid Pathway | Inhibition of Cytochrome P450 Demethylase (Ergosterol Biosynthesis), Plant Growth Regulation |
| Target Pathogens | Oomycetes (e.g., Phytophthora infestans, Pseudoperonospora cubensis), various fungal pathogens | Broad-spectrum fungal pathogens (e.g., mold, blight), Rhizoctonia solani |
| Key Commercial Examples | Isotianil (a derivative) | Thiabendazole, Thifluzamide |
| Noted Efficacy | High fungicidal activity, with some derivatives showing EC50 values in the sub-mg/L range.[1][2] | Effective control of fungal diseases; some derivatives show EC50 values comparable to commercial standards.[3] |
Fungicidal Efficacy: A Quantitative Comparison
The fungicidal activity of derivatives of both isothiazole and thiazole carboxylic acids has been extensively studied. The following table summarizes the 50% effective concentration (EC50) values for representative compounds against various plant pathogens.
| Compound Class | Derivative Example | Target Pathogen | EC50 (mg/L) | Reference |
| Isothiazole-Thiazole Hybrid | Compound 6u | Pseudoperonospora cubensis | 0.046 | [1][2] |
| Isothiazole-Thiazole Hybrid | Compound 6u | Phytophthora infestans | 0.20 | [1][2] |
| Thiazole Carboxanilide | Compound 8i | Rhizoctonia solani | 1.28 | [3] |
| Commercial Thiazole Fungicide | Thifluzamide | Rhizoctonia solani | Comparable to 1.28 | [3] |
Dual-Action Mechanism of Isothiazole Derivatives: Fungicidal Activity and Systemic Acquired Resistance
A notable characteristic of certain isothiazole derivatives, particularly 3,4-dichloroisothiazoles, is their ability to not only directly inhibit fungal growth but also to induce Systemic Acquired Resistance (SAR) in plants.[1][2][4] This dual-action mechanism offers a significant advantage in crop protection.
The direct fungicidal action of some novel isothiazole-thiazole derivatives is believed to target the oxysterol-binding protein (OSBP), a crucial component in fungal cellular processes.[1][4] Concurrently, these compounds can trigger the plant's own defense mechanisms by activating the salicylic acid (SA) pathway. This leads to the upregulation of pathogenesis-related (PR) genes, such as pr1, resulting in broad-spectrum and long-lasting resistance to subsequent pathogen attacks.[1][2][4]
Thiazole Derivatives: From Fungicides to Plant Growth Regulators
Thiazole-based compounds have a long history in agriculture, with thiabendazole being a well-known fungicide used to control mold and blight on various crops.[5] The primary mode of action for many thiazole fungicides is the inhibition of the cytochrome P450 demethylase enzyme, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5] Disruption of ergosterol production leads to altered membrane permeability and ultimately, fungal cell death.
Beyond their fungicidal properties, certain thiazole carboxylic acid derivatives, such as N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA), have demonstrated utility as plant growth regulators.[6][7][8][9] These compounds can enhance seed germination, improve stress resistance, and ultimately boost crop yield.[6][7]
Experimental Protocols
In Vivo Fungicidal Assay (General Protocol)
A common method for evaluating the in vivo fungicidal activity of these compounds involves the following steps:
-
Plant Cultivation: Healthy host plants (e.g., cucumber for Pseudoperonospora cubensis or tomato for Phytophthora infestans) are grown in a controlled environment (greenhouse) to a suitable leaf stage.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and diluted with water containing a surfactant to various concentrations. The solutions are then sprayed evenly onto the plant leaves. Control plants are treated with a solvent-water mixture lacking the test compound.
-
Inoculation: After the sprayed leaves have dried, they are inoculated with a suspension of fungal spores or mycelial fragments.
-
Incubation: The inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.
-
Disease Assessment: After a set incubation period (typically 5-7 days), the disease severity on the leaves is assessed visually and scored on a scale.
-
Data Analysis: The protective effect of the compound is calculated as a percentage of disease reduction compared to the control. The EC50 value is then determined by probit analysis.
Systemic Acquired Resistance (SAR) Induction Assay
To assess the SAR-inducing properties of the compounds, the following experimental workflow is often employed:
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group [journal.hep.com.cn]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. awiner.com [awiner.com]
- 7. chesci.com [chesci.com]
- 8. ijpab.com [ijpab.com]
- 9. phytojournal.com [phytojournal.com]
Efficacy of 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives Against Botrytis cinerea: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Botrytis cinerea, the causative agent of gray mold, is a formidable plant pathogen responsible for significant economic losses in agriculture. The development of novel fungicides with high efficacy and low resistance risk is a continuous endeavor. This guide provides a comparative analysis of the efficacy of 3,4-Dichloroisothiazole-5-carboxylic acid derivatives against B. cinerea, benchmarked against established commercial fungicides. The information is compiled from recent studies to aid in the evaluation and development of new antifungal agents.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of selected 3,4-Dichloroisothiazole derivatives and commercial fungicides against Botrytis cinerea, primarily focusing on the half-maximal effective concentration (EC50) required to inhibit mycelial growth.
| Compound Class | Compound | EC50 (µg/mL) against B. cinerea | Reference |
| 3,4-Dichloroisothiazole Derivative | 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin ester derivative (2ai) | 5.56 | [1] |
| 3,4-Dichloroisothiazole Derivative | 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin (Lead compound 1a) | 1.92 | [1] |
| Indoloquinoline Alkaloid Derivative | Z24 | 0.56 | [2] |
| Sulfonamide | Boscalid | 1.72 | [3] |
| Dicarboximide | Procymidone | 1.79 | [3] |
| Anilinopyrimidine | Pyrimethanil | 4.45 | [2] |
| Phenylpyrrole | Fludioxonil | < 0.1 | [4] |
| Pyrazole | Fenpyrazamine | 0.9 | [4] |
| Triazole | Tebuconazole | Not specified, but generally less effective for B. cinerea | [4][5] |
Experimental Protocols
The data presented above are primarily derived from in vitro mycelial growth inhibition assays. A generalized protocol for this key experiment is outlined below.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit the growth of fungal mycelia by 50% (EC50).
-
Fungal Isolate : A pure culture of Botrytis cinerea is maintained on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Compound Preparation : The test compounds (3,4-Dichloroisothiazole derivatives and reference fungicides) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
Assay Plate Preparation : The stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. The final solvent concentration is kept constant across all plates, including a solvent-only control, to ensure it does not affect fungal growth.
-
Inoculation : A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing B. cinerea culture and placed at the center of each agar plate containing the test compound.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark for a specified period (e.g., 3-5 days), or until the mycelial growth in the control plate reaches a certain diameter.
-
Data Collection : The diameter of the fungal colony is measured in two perpendicular directions for each plate.
-
Calculation : The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antifungal activity of novel compounds against Botrytis cinerea.
Caption: Workflow for evaluating antifungal efficacy against B. cinerea.
Discussion
The presented data indicates that certain 3,4-Dichloroisothiazole derivatives exhibit promising antifungal activity against Botrytis cinerea. For instance, the lead compound 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin (1a) shows an EC50 value of 1.92 µg/mL, which is comparable to the commercial fungicides boscalid (1.72 µg/mL) and procymidone (1.79 µg/mL)[1][3]. However, esterification of this lead compound (derivative 2ai) resulted in a decrease in activity against B. cinerea (EC50 = 5.56 µg/mL)[1].
In comparison to other novel compounds, the indoloquinoline alkaloid derivative Z24 demonstrates very high potency with an EC50 of 0.56 µg/mL[2]. Among the established fungicides, fludioxonil stands out with exceptional efficacy (EC50 < 0.1 µg/mL)[4].
It is important to note that in vitro efficacy is just the initial step in the evaluation of a potential fungicide. Further in vivo studies on host plants are necessary to determine the protective efficacy of these compounds under more realistic conditions. Additionally, understanding the mode of action is crucial for managing potential resistance development. Some 3,4-dichloroisothiazole derivatives are known to induce systemic acquired resistance (SAR) in plants, which can be a valuable secondary mechanism of action[6].
The development of resistance to existing fungicides is a significant concern in the management of B. cinerea[7][8]. Therefore, the exploration of novel chemical scaffolds, such as the this compound derivatives, is vital for the development of new tools for disease control and resistance management strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Indoloquinoline alkaloid neocryptolepine derivative inhibits Botrytis cinerea by targeting thiamine thiazole synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
in vitro and in vivo studies of 3,4-Dichloroisothiazole-5-carboxylic acid based fungicides
An Objective Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fungicides derived from 3,4-Dichloroisothiazole-5-carboxylic acid, evaluating their performance against established alternatives through a review of in vitro and in vivo experimental data. Detailed methodologies for key assays are presented to ensure a thorough understanding of the supporting evidence.
Introduction to this compound Derivatives
This compound serves as a crucial building block for the synthesis of a new generation of fungicides.[1] Its derivatives, particularly those incorporating strobilurin and imidazole moieties, have demonstrated significant fungicidal activity against a broad spectrum of plant pathogens.[2][3] These compounds often exhibit a dual mode of action, not only directly inhibiting fungal growth but also inducing systemic acquired resistance (SAR) in host plants, offering a promising avenue for integrated pest management strategies.[1][2]
Comparative In Vitro Efficacy
The in vitro activity of fungicides is a primary indicator of their intrinsic potency against a target pathogen. This is typically quantified by the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), where lower values indicate higher efficacy.
Data Summary
The following table summarizes the in vitro fungicidal activity of representative this compound derivatives compared to commercial fungicides.
| Compound/Fungicide | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Isothiazole-Strobilurin Derivative 7a | Gibberella zeae | < 1 | [2] |
| Phytophthora infestans | < 1 | [2] | |
| Pellicularia sasakii | < 1 | [2] | |
| Rhizoctonia cerealis | < 1 | [2] | |
| Sclerotinia sclerotiorum | < 1 | [2] | |
| Botrytis cinerea | 1.0 - 5.0 | [2] | |
| Cercospora arachidicola | 1.0 - 5.0 | [2] | |
| Physalospora piricola | 1.0 - 5.0 | [2] | |
| Isothiazole-Strobilurin Derivative 2a | Various pathogens | Comparable to Trifloxystrobin & Azoxystrobin | [2] |
| Isothiazole-Coumarin Derivative 2ai | Alternaria solani | 2.90 - 5.56 | [4] |
| Botrytis cinerea | 2.90 - 5.56 | [4] | |
| Cercospora arachidicola | 2.90 - 5.56 | [4] | |
| Physalospora piricola | 2.90 - 5.56 | [4] | |
| Sclerotinia sclerotiorum | 2.90 - 5.56 | [4] | |
| Trifloxystrobin (Strobilurin) | Various pathogens | - | [2] |
| Azoxystrobin (Strobilurin) | Various pathogens | - | [2] |
| Isothiazole-Imidazole Derivative (R)-11 | Various pathogens | Commendable, broad-spectrum | [3] |
| Isothiazole-Imidazole Derivative (R)-12 | Various pathogens | Commendable, broad-spectrum | [3] |
| Isothiazole-Imidazole Derivative (S)-11 | Various pathogens | Commendable, broad-spectrum | [3] |
Experimental Protocol: In Vitro Fungicidal Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[5][6]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) until sporulation. Conidia are harvested, and the suspension is adjusted to a standardized concentration (e.g., 0.4-5 x 10^4 CFU/mL).[6]
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).[7]
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells containing no fungicide (growth control) and no inoculum (sterility control) are included.[6]
-
Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for 48-72 hours.[6]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[6]
In Vitro Fungicidal Assay Workflow
Comparative In Vivo Efficacy
In vivo studies are essential to evaluate the performance of a fungicide under conditions that more closely mimic a real-world agricultural setting. These studies assess the ability of the compound to control disease on a host plant.
Data Summary
The following table presents the in vivo protective efficacy of this compound derivatives against various plant diseases.
| Compound/Fungicide | Plant Disease | Host Plant | Efficacy (% control) | Concentration | Reference |
| Isothiazole-Strobilurin Derivative 1c | Wheat White Powder (Erysiphe graminis) | Wheat | Excellent | - | [2] |
| Isothiazole-Strobilurin Derivative 7a | Wheat White Powder (Erysiphe graminis) | Wheat | Excellent | - | [2] |
| Corn Rust (Puccinia sorghi) | Corn | Excellent | - | [2] | |
| Isothiazole-Coumarin Derivative 1a | Cucumber Downy Mildew (Pseudoperonospora cubensis) | Cucumber | Comparable to 2ar & 2bg | 25 µg/mL | [8] |
| Isothiazole-Coumarin Derivative 2ar | Cucumber Downy Mildew (Pseudoperonospora cubensis) | Cucumber | Excellent | 25 µg/mL | [8] |
| Isothiazole-Coumarin Derivative 2bg | Cucumber Downy Mildew (Pseudoperonospora cubensis) | Cucumber | Excellent | 25 µg/mL | [8] |
Experimental Protocol: In Vivo Protective Efficacy Assay
-
Plant Cultivation: Healthy host plants are grown to a specific developmental stage (e.g., 3-4 true leaves).[9]
-
Fungicide Application: Plants are sprayed with a solution of the test compound at various concentrations. Control plants are treated with a blank solvent.[9]
-
Inoculation: After a set period (e.g., 24 hours), the plants are inoculated with a suspension of fungal spores.[9]
-
Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity and specific temperature).[9]
-
Disease Assessment: After a sufficient incubation period (e.g., 7 days), the disease severity on each plant is assessed and compared to the control group to calculate the percentage of disease control.[9]
In Vivo Protective Efficacy Assay Workflow
Mechanism of Action and Signaling Pathways
Fungicides based on this compound have been shown to target key fungal cellular processes and to modulate the plant's own defense mechanisms.
-
Direct Antifungal Action:
-
Strobilurin Derivatives: These compounds act as Qo-site inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2] This disrupts electron transport, preventing ATP synthesis and ultimately leading to fungal cell death.
-
Imidazole Derivatives: These derivatives target the cytochrome P450-dependent sterol 14α-demethylase (CYP51).[3] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane function and fungal growth inhibition.[3]
-
-
Induction of Systemic Acquired Resistance (SAR): Certain derivatives have been shown to upregulate the salicylic acid (SA) signaling pathway and reactive oxygen species (ROS)-related gene expression in plants.[2] This activation of the plant's innate immune system provides broader and more durable protection against a range of pathogens.
Modes of Action of Isothiazole-Based Fungicides
Conclusion
Derivatives of this compound represent a promising class of fungicides with potent and broad-spectrum activity. The ability to combine direct fungicidal action with the induction of plant defense mechanisms makes them valuable candidates for future development. The data presented in this guide highlight their efficacy, which in several cases is comparable or superior to existing commercial fungicides. Further research into optimizing their structure-activity relationships and understanding their long-term performance in field conditions is warranted.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. orgprints.org [orgprints.org]
The Ascending Novelty of 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives: A Comparative Guide for Researchers
For Immediate Release
Scientists in drug development and agrochemical research are increasingly turning their attention to a promising class of compounds: 3,4-Dichloroisothiazole-5-carboxylic acid derivatives. These molecules are demonstrating significant potential, not only as potent fungicides but also as inducers of systemic acquired resistance (SAR) in plants, offering a dual-pronged approach to disease management. This guide provides a comprehensive assessment of their novelty, objectively compares their performance with existing alternatives, and furnishes detailed experimental data and protocols to support further research.
Performance Assessment: A Comparative Analysis
Derivatives of this compound have shown remarkable efficacy against a spectrum of fungal pathogens. The novelty of these compounds lies in their dual mechanism of action: direct antifungal activity and the ability to trigger the plant's own defense systems.
Fungicidal Activity:
Recent studies have highlighted the potent fungicidal properties of amide and ester derivatives of this compound. In vitro assays have demonstrated significant inhibition of mycelial growth for a range of economically important plant pathogens. The following tables summarize the available quantitative data, comparing the performance of these novel derivatives with established commercial fungicides.
Table 1: Comparative in vitro Fungicidal Activity (EC₅₀ in µg/mL) of this compound Derivatives and Commercial Fungicides.
| Compound/Product | Botrytis cinerea | Alternaria solani | Rhizoctonia solani | Sclerotinia sclerotiorum |
| Amide Derivative (Compound IIIe) [1] | >50 | >50 | >50 | >50 |
| Ester Derivative (Compound 2ai) [1] | 5.56 | 3.20 | - | 2.90 |
| Strobilurin Derivative (Compound 7a) [2] | Comparable to Azoxystrobin | - | - | <1 |
| Azoxystrobin [2] | Comparable to 7a | - | - | - |
| Trifloxystrobin [2] | Comparable to 7a | - | - | - |
| Carbendazim [3][4] | <1 (Sensitive isolates) | - | 100% inhibition at 250 ppm | - |
| Chlorothalonil [5] | - | 2.99 - 4.54 | 62.50 - 76.58% inhibition at 250-500 ppm | - |
| Difenoconazole [5][6] | - | 0.018 - 0.037 | - | - |
Note: '-' indicates data not available in the cited sources. EC₅₀ values can vary based on isolate sensitivity.
Antiviral Activity:
The isothiazole scaffold is also recognized for its antiviral potential.[7] While specific quantitative data for this compound derivatives against a wide range of viruses is still emerging, preliminary studies on related isothiazole compounds have shown activity against viruses like the Tobacco Mosaic Virus (TMV).[1] This opens a promising avenue for the development of novel antiviral agents. A direct comparison with established antiviral drugs like Remdesivir is a key area for future research.
Table 2: Antiviral Activity Profile.
| Compound Class | Target Virus | Activity Metric | Comparison to Standard |
| 3,4-Dichloroisothiazole-5-carboxylic amides [1] | Tobacco Mosaic Virus (TMV) | 41.88% and 42.92% systemic acquired resistance | Data for direct comparison with commercial antivirals is not yet available. |
| Remdesivir [8][9][10][11][12] | SARS-CoV-2, Ebola, other RNA viruses | EC₅₀ values in the low micromolar to nanomolar range | - |
Unveiling the Mechanism: Systemic Acquired Resistance (SAR)
A significant aspect of the novelty of these derivatives is their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for a more robust and rapid response to subsequent pathogen attacks. This is often mediated through the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins.
Caption: Systemic Acquired Resistance (SAR) signaling pathway.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Synthesis of this compound Ester Derivatives
This protocol outlines a general procedure for the esterification of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins.[1]
Caption: Workflow for ester derivative synthesis.
Procedure:
-
Dissolve the starting material, 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin, in dichloromethane (CH₂Cl₂).
-
To the solution, add the corresponding acyl chloride, a catalytic amount of 4-dimethylaminopyridine (4-DMAP), and triethylamine (Et₃N).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired ester derivative.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol describes the poisoned food technique to assess the in vitro fungicidal activity of the compounds.
Procedure:
-
Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compound at various concentrations into the molten PDA. A solvent control (e.g., DMSO) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis.
In Vivo Antiviral Assay against Tobacco Mosaic Virus (TMV) - Local Lesion Assay
This protocol details the local lesion assay on a hypersensitive host plant like Nicotiana glutinosa to evaluate the curative and protective activity of the compounds against TMV.[7][13][14][15]
Caption: Workflow for the TMV local lesion assay.
Procedure:
-
Plant Preparation: Select healthy Nicotiana glutinosa plants at the 6-8 leaf stage.
-
Virus Inoculation:
-
Prepare a suspension of purified TMV.
-
Lightly dust the upper surface of the leaves with carborundum (600 mesh) as an abrasive.
-
Gently rub the TMV suspension onto the entire leaf surface with a sterile cotton swab.
-
Rinse the leaves with distilled water after inoculation.
-
-
Compound Application (Curative Activity):
-
Immediately after virus inoculation, apply the test compound solution to one half of the leaf using a sterile cotton swab.
-
Apply the solvent control to the other half of the same leaf.
-
-
Compound Application (Protective Activity):
-
Apply the test compound solution to one half of the leaf 24 hours before virus inoculation.
-
Apply the solvent control to the other half.
-
Inoculate the entire leaf with TMV as described above.
-
-
Incubation and Observation:
-
Maintain the plants in a controlled environment (e.g., greenhouse with controlled temperature and light).
-
After 3-4 days, count the number of necrotic local lesions that appear on each half-leaf.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for both curative and protective activity using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of local lesions on the control half-leaf, and T is the number of local lesions on the treated half-leaf.
-
Conclusion and Future Directions
This compound derivatives represent a novel and promising class of compounds with significant potential in both agriculture and medicine. Their dual-action as direct antimicrobials and inducers of host resistance offers a distinct advantage over many existing treatments. The data presented in this guide underscores their efficacy and provides a solid foundation for further investigation.
Future research should focus on:
-
Expanding the scope of in vivo testing against a broader range of pathogens and in different host organisms.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize the efficacy and safety profile of these derivatives.
-
Elucidating the precise molecular targets of their direct antimicrobial activity.
-
Performing comprehensive toxicological and environmental impact assessments.
The continued exploration of this compound derivatives holds the promise of delivering innovative and effective solutions to pressing challenges in disease control.
References
- 1. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro evaluation of some commercial fungicides on linear growth of Rhizoctonia solani [agris.fao.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Remdesivir Analogues to Target SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of Remdesivir in Comparison with Five Approved Antiviral Drugs for Inhibition of RdRp in Combat with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors | MDPI [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. seedtest.org [seedtest.org]
A Comparative Analysis of Novel Isothiazole Fungicides and Strobilurins
A new generation of isothiazole-based fungicides is emerging as a promising alternative to established strobilurins for the management of fungal pathogens in agriculture. These novel compounds exhibit unique mechanisms of action, including the induction of systemic acquired resistance (SAR) in plants, and in some cases, demonstrate superior or comparable efficacy to commercial strobilurin fungicides. This guide provides a comparative overview of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Performance Benchmark: Isothiazole Derivatives vs. Strobilurins
Recent studies have focused on synthesizing and evaluating novel isothiazole-thiazole and 3,4-dichloroisothiazole-based strobilurin derivatives. These compounds have been tested against a range of economically important plant pathogens and benchmarked against widely used strobilurin fungicides such as azoxystrobin and trifloxystrobin. The following tables summarize the in vitro and in vivo fungicidal activities of selected novel isothiazole compounds compared to these strobilurins.
In Vitro Fungicidal Activity (EC50, μg/mL)
The half-maximal effective concentration (EC50) is a measure of a fungicide's potency. A lower EC50 value indicates higher antifungal activity.
| Fungal Pathogen | Compound 7a (Isothiazole-strobilurin hybrid) | Azoxystrobin | Trifloxystrobin |
| Gibberella zeae | < 1 | > 1 | > 1 |
| Phytophthora infestans | < 1 | > 1 | > 1 |
| Pellicularia sasakii | < 1 | > 1 | > 1 |
| Rhizoctonia cerealis | < 1 | > 1 | > 1 |
| Sclerotinia sclerotiorum | < 1 | > 1 | > 1 |
| Botrytis cinerea | Comparable | Comparable | Comparable |
| Cercospora arachidicola | Comparable | Comparable | Comparable |
| Physalospora piricola | Comparable | Comparable | Comparable |
Data synthesized from a study on 3,4-dichloroisothiazole-based strobilurins.[1]
In Vivo Fungicidal Activity
In vivo assays assess the protective and curative effects of fungicides on host plants.
| Fungal Pathogen | Compound 6u (Isothiazole-thiazole derivative) | Oxathiapiprolin |
| Pseudoperonospora cubensis | 0.046 mg/L (EC50) | Not specified |
| Phytophthora infestans | 0.20 mg/L (EC50) | Not specified |
Data from a study on isothiazole-thiazole derivatives.[2][3]
In field experiments, the 3,4-dichloroisothiazole based strobilurin analog, compound 8d, demonstrated better efficacy against Sphaerotheca fuliginea than both azoxystrobin and trifloxystrobin, and superior performance against Pseudoperonospora cubensis compared to trifloxystrobin.[4]
Mechanisms of Action: A Tale of Two Pathways
Strobilurins and isothiazole fungicides combat fungal pathogens through distinct molecular mechanisms.
Strobilurins: Inhibition of Mitochondrial Respiration
Strobilurin fungicides are known as Quinone outside Inhibitors (QoI).[5] They act by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[6][7][8] This binding blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death due to energy deprivation.[7][9] However, their high target-site specificity makes them prone to the development of fungal resistance through single nucleotide polymorphisms in the cytochrome b gene.[6][8]
New Isothiazoles: A Dual Approach
Newer isothiazole-based fungicides exhibit a more complex and, in some cases, dual mechanism of action.
-
Direct Antifungal Activity: Isothiazolones rapidly inhibit microbial growth and metabolism by disrupting dehydrogenase enzymes, which are crucial for metabolic pathways. This leads to the destruction of protein thiols and the production of free radicals, causing irreversible cell damage and death.[10] Some novel isothiazole-thiazole derivatives are also believed to target the oxysterol-binding protein (ORP).[2][11]
-
Systemic Acquired Resistance (SAR): Certain 3,4-dichloroisothiazole derivatives act as plant elicitors, triggering the plant's own defense mechanisms.[1][2] They activate the salicylic acid (SA) signaling pathway, leading to the upregulation of pathogenesis-related (PR) genes.[1][11] This enhances the plant's systemic resistance to subsequent infections.[11] This dual action of direct fungicidal activity and host defense induction presents a significant advantage in disease management and potentially mitigates the risk of resistance development.[1]
Experimental Protocols
The evaluation of these fungicides involves standardized in vitro and in vivo assays to determine their efficacy.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This method is used to determine the direct inhibitory effect of a compound on fungal growth.
-
Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and amended with varying concentrations of the test fungicide dissolved in a suitable solvent (e.g., DMSO).
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the fungicide-amended PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Calculation: The EC50 value is determined by probit analysis of the inhibition data across the range of concentrations.
In Vivo Protective and Curative Assays (e.g., on Cucumber for Downy Mildew)
These assays evaluate the fungicide's ability to protect a plant from infection and to cure an existing infection.
-
Plant Cultivation: Cucumber plants are grown in a controlled environment until they reach a specific growth stage (e.g., two-leaf stage).
-
Fungicide Application:
-
Protective Assay: Plants are sprayed with a solution of the test fungicide at various concentrations. After the spray has dried, the plants are inoculated with a spore suspension of the pathogen (e.g., Pseudoperonospora cubensis).
-
Curative Assay: Plants are first inoculated with the pathogen spore suspension. After a set incubation period (e.g., 24 hours) to allow infection to establish, the plants are then sprayed with the fungicide solution.
-
-
Incubation: The treated and inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.
-
Disease Assessment: After a further incubation period (e.g., 7 days), the percentage of the leaf area covered by lesions is visually assessed.
-
Efficacy Calculation: The protective or curative effect is calculated as the percentage reduction in disease severity compared to untreated control plants.
References
- 1. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Strobilurin - Wikipedia [en.wikipedia.org]
- 6. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 8. onvegetables.com [onvegetables.com]
- 9. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanism of Action of Isothiazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of common isothiazole fungicides, with a focus on the isothiazolinone class. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for various research and development applications.
Introduction to Isothiazole Fungicides
Isothiazole fungicides, particularly the isothiazolinone derivatives, are a class of broad-spectrum antimicrobial agents widely used to control the growth of bacteria, fungi, and algae.[1][2] Their efficacy stems from a highly reactive isothiazolinone ring that targets essential cellular components in microorganisms.[3] This guide will compare the mechanisms of action of four prominent isothiazolinone fungicides: Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), Octylisothiazolinone (OIT), and Benzisothiazolinone (BIT).
General Mechanism of Action
The primary mechanism of action for isothiazolinone fungicides is the inhibition of life-sustaining enzymes, particularly those containing thiol (sulfhydryl) groups at their active sites.[2][4] This process can be broken down into two key steps:
-
Rapid Inhibition of Cellular Metabolism: Isothiazolinones quickly penetrate the fungal cell wall and membrane.[5] Once inside the cell, the electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiol groups found in cysteine residues of essential enzymes.[5][6] This reaction leads to the formation of mixed disulfides, effectively inactivating these enzymes.[2] This rapid inhibition disrupts critical metabolic pathways, including respiration and energy (ATP) generation.[6]
-
Irreversible Cell Damage and Death: The initial inhibition of metabolic activity is followed by irreversible cell damage, ultimately leading to cell death.[6] This is a consequence of the widespread disruption of enzymatic function and is also attributed to the generation of free radicals.[6]
Comparative Analysis of Isothiazolinone Fungicides
While sharing a common mechanistic framework, isothiazolinone fungicides exhibit differences in their potency and efficacy, largely influenced by their chemical structure.
Chemical Structure and Reactivity
The key differentiator in the reactivity of isothiazolinones is the substituent on the heterocyclic ring. A notable example is the presence of a chlorine atom at the C5 position in CMIT (5-Chloro-2-methyl-4-isothiazolin-3-one). This chlorine atom significantly increases the electrophilicity of the sulfur atom, making CMIT more reactive towards thiols compared to its non-chlorinated counterpart, MIT (Methylisothiazolinone).[7] This heightened reactivity contributes to the greater biocidal activity of CMIT.[7]
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of isothiazolinones can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various isothiazolinones against a range of fungal species.
| Fungicide | Aspergillus niger (ppm) | Saccharomyces cerevisiae (ppm) |
| MIT | >1000 | >1000 |
| CMIT/MIT (3:1) | <1 | <1 |
| OIT | <1 | <1 |
| DCOIT | <1 | <1 |
Data sourced from Silva et al. (2020)[7]
| Fungicide | Alternaria alternata (ppm) | Aspergillus niger (ppm) | Penicillium citrinum (ppm) | Trichoderma viride (ppm) | Aureobasidium pullulans (ppm) |
| CMIT/MIT (3:1) | 1.2 | 1.5 | 0.8 | 1.1 | 0.8 |
| OIT | 1.0 | 1.2 | 0.7 | 0.9 | 0.8 |
Data sourced from a study on the antimicrobial activity of organic wood preservatives.[8]
These data indicate that CMIT and OIT generally exhibit significantly lower MIC values and thus higher antifungal potency compared to MIT. The combination of CMIT and MIT in a 3:1 ratio is a widely used and highly effective formulation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is used to determine the minimum concentration of a fungicide that inhibits the growth of a specific fungus.
Materials:
-
Fungicide stock solution (e.g., in DMSO)
-
Sterile fungal spore suspension (e.g., 1 x 10^5 spores/mL)
-
Sterile liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the fungicide stock solution in the 96-well plate using the growth medium. The final volume in each well should be 100 µL. Include a positive control (medium with fungal inoculum, no fungicide) and a negative control (medium only).
-
Inoculation: Add 100 µL of the fungal spore suspension to each well, except for the negative control.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours.
-
Data Collection: After incubation, determine fungal growth by visual inspection for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
MIC Determination: The MIC is the lowest concentration of the fungicide at which there is no visible growth or a significant reduction in OD compared to the positive control.
Enzyme Inhibition Assay - Dehydrogenase Activity
This assay measures the effect of isothiazolinones on the activity of dehydrogenase enzymes, a key target of their action.
Materials:
-
Fungal cell lysate or purified dehydrogenase enzyme
-
Isothiazolinone fungicide solutions of varying concentrations
-
Substrate for the dehydrogenase enzyme (e.g., succinate)
-
Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the buffer, enzyme solution, and the isothiazolinone solution. Allow a pre-incubation period for the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate to the cuvette to start the enzymatic reaction.
-
Monitor Reaction: Immediately monitor the reduction of the electron acceptor dye (e.g., the decolorization of DCPIP) by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the enzyme activity (reaction rate) against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing the Mechanism and Workflows
Signaling Pathway of Isothiazolinone Action
Caption: General signaling pathway of isothiazolinone fungicides in a fungal cell.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3,4-Dichloroisothiazole-5-carboxylic Acid
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 3,4-Dichloroisothiazole-5-carboxylic acid (CAS No. 18480-53-0), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. Improper disposal of this hazardous material can lead to significant health risks and environmental contamination.
I. Understanding the Hazards
This compound is a chlorinated heterocyclic compound with acidic properties.[1] Its hazard profile, as indicated by safety data sheets, includes:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
Due to its chlorinated nature, this compound requires disposal as hazardous waste. High-temperature incineration is a recommended method for the complete destruction of chlorinated organic residues, breaking them down into less harmful gaseous byproducts that can be treated.
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. The following steps outline the process for preparing the waste for collection.
Step 1: Waste Segregation
-
Crucially, keep this compound waste separate from all other waste streams, especially from non-halogenated chemical waste. This is vital for proper disposal by waste management facilities.
-
Do not mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for chlorinated compounds, avoid contact with strong oxidizing agents and strong bases unless part of a controlled neutralization procedure.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof container, also preferably made of HDPE.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be collected as solid hazardous waste in a designated, properly sealed container.
Step 3: Labeling
Properly and clearly label all waste containers. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 18480-53-0
-
The associated hazard pictograms (e.g., harmful/irritant).
-
The date of waste accumulation.
Step 4: Temporary Storage
-
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for the collection and final disposal of the waste.
-
Provide them with the full chemical name and any other required information.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, and you are trained, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Wear the appropriate PPE, including respiratory protection if dealing with a powder.
-
Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
V. Quantitative Data Summary
| Parameter | Guideline |
| Primary Disposal Method | High-Temperature Incineration |
| Waste Classification | Hazardous Waste (Halogenated Organic) |
| PPE Requirements | Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat |
VI. Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
